2,4-Dibromo-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXIUCFDVHTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624535 | |
| Record name | 2,4-Dibromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121263-10-3 | |
| Record name | 2,4-Dibromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromo-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data to support researchers in their scientific endeavors.
Introduction
This compound (CAS No. 121263-10-3) is a halogenated and nitrated pyridine derivative with the molecular formula C₅H₂Br₂N₂O₂ and a molecular weight of 281.89 g/mol .[1][2] Its unique substitution pattern makes it a versatile building block in organic synthesis, particularly for introducing the 3-nitropyridine scaffold into more complex molecules. The presence of two bromine atoms at positions 2 and 4, coupled with an electron-withdrawing nitro group at position 3, offers multiple reaction sites for nucleophilic substitution and cross-coupling reactions. This reactivity is pivotal in the synthesis of biologically active compounds.[1] The compound typically appears as a light brown powder.[1]
Synthesis of this compound
The most direct and plausible method for the synthesis of this compound is the electrophilic nitration of 2,4-dibromopyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the reaction can be achieved under forcing conditions using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of the Precursor: 2,4-Dibromopyridine
A common method for the preparation of 2,4-dibromopyridine is from 2,4-dihydroxypyridine.[3]
Reaction Scheme:
Caption: Synthesis of 2,4-Dibromopyridine.
Experimental Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 2,4-dihydroxypyridine and an excess of phosphorus oxybromide (POBr₃).
-
Heat the reaction mixture to 125 °C and maintain this temperature for several hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium carbonate, until the pH is basic.
-
Extract the product with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2,4-dibromopyridine.
-
Purify the crude product by column chromatography on silica gel.
Nitration of 2,4-Dibromopyridine
The following protocol is a general procedure for the nitration of a substituted pyridine and should be optimized for the specific substrate.[4][5]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C using an ice bath.
-
Slowly and portion-wise, add 2,4-dibromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2,4-dibromopyridine in sulfuric acid, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a set period (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.[4]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.[5]
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield crude this compound.
-
For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.
Characterization of this compound
Due to the limited availability of experimentally verified data for this compound, the following characterization data is a combination of reported physical properties and predicted spectroscopic data based on the analysis of closely related compounds.[6]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 121263-10-3 | [1] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1] |
| Molecular Weight | 281.89 g/mol | [1] |
| Appearance | Light brown powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of similar compounds such as 2,4-dibromo-5-nitropyridine, 2-amino-4-bromo-3-nitropyridine, and 3-bromo-2-nitropyridine.[6][7][8]
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the two bromine atoms and the nitro group will cause these protons to be significantly deshielded.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.6 | d | H-6 |
| ~7.9 | d | H-5 |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-6 |
| ~148 | C-2 |
| ~140 | C-4 |
| ~135 | C-3 |
| ~125 | C-5 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the nitro group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1530 - 1550 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1360 | Strong | Symmetric NO₂ stretch |
| 1580 - 1610 | Medium | C=C and C=N stretching (aromatic ring) |
| ~3100 | Weak | C-H stretching (aromatic) |
| 700 - 900 | Strong | C-H out-of-plane bending |
3.2.4. Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and bromine atoms.
| m/z | Interpretation |
| 281/283/285 | [M]⁺ isotopic cluster |
| 235/237/239 | [M - NO₂]⁺ |
| 202/204 | [M - Br]⁺ |
| 156/158 | [M - Br - NO₂]⁺ |
| 76 | [C₅H₂N]⁺ |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. cenmed.com [cenmed.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring two bromine atoms and a nitro group on the pyridine ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide range of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to pharmaceutical and agrochemical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties are predicted and should be considered with appropriate caution.
| Property | Value | Source |
| CAS Number | 121263-10-3 | [3][4] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [3][4] |
| Molecular Weight | 281.89 g/mol | [3][4] |
| Appearance | Light brown powder | [2] |
| Boiling Point | 262.1 °C at 760 mmHg | [5] |
| Flash Point | 112.3 °C | [5] |
| Density | 2.221 g/cm³ | [5] |
| Refractive Index | 1.649 | [5] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [2][3] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the nitro group and the bromine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons bearing the bromine and nitro substituents will show characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and C-Br stretching vibrations.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 281.89 g/mol . The isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern.
Synthesis and Reactivity
Synthesis
A likely synthetic route to this compound involves the nitration of 2,4-dibromopyridine. While a specific protocol for this exact transformation is not widely published, a general procedure for the nitration of pyridine derivatives can be adapted. This typically involves the use of a nitrating mixture, such as nitric acid in the presence of a strong acid like sulfuric acid, at controlled temperatures.
Experimental Protocol: General Nitration of a Pyridine Derivative
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
2,4-dibromopyridine
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent (e.g., dichloromethane or ethyl acetate for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,4-dibromopyridine to the cooled sulfuric acid while maintaining a low temperature.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,4-dibromopyridine in sulfuric acid, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the acidic solution with a base, such as sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Reactivity
The chemical reactivity of this compound is dictated by the presence of the electron-withdrawing nitro group and the two bromine atoms on the pyridine ring.[1][2] This substitution pattern makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one or both bromine atoms can be displaced by various nucleophiles. The nitro group activates the ring towards such substitutions. This reactivity allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of diverse molecular scaffolds.[1][2]
Applications in Research and Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activity.
Pharmaceutical Applications: This compound serves as a key intermediate in the development of novel pharmaceuticals.[1][2] Its derivatives are being explored for a variety of therapeutic areas, including the development of antibacterial and anticancer agents.[1] The ability to functionalize the pyridine ring at the 2- and 4-positions allows for the creation of libraries of compounds for screening and lead optimization in drug discovery programs.
Agrochemical Applications: In the field of agrochemicals, this compound is used in the synthesis of new pesticides and herbicides.[1][2] The pyridine scaffold is a common feature in many commercially successful agrochemicals, and this intermediate provides a convenient entry point for the synthesis of novel crop protection agents.
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent use in the creation of diverse derivatives.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. While a complete experimental dataset for all its physicochemical properties is not yet available, its known characteristics and reactivity profile make it an attractive starting material for the synthesis of novel, biologically active compounds. Further research into its properties and the development of specific synthetic protocols will undoubtedly expand its utility and application in various areas of chemical research.
References
An In-depth Technical Guide to 2,4-Dibromo-3-nitropyridine for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,4-Dibromo-3-nitropyridine, a key building block in medicinal chemistry. This document outlines its chemical properties, detailed experimental protocols for its application in common synthetic reactions, and visual representations of key chemical workflows relevant to drug discovery and development.
Core Compound Data
This compound is a functionalized pyridine ring, making it a valuable intermediate for the synthesis of complex, biologically active molecules. Its chemical properties are summarized below.
| Property | Value |
| CAS Number | 121263-10-3 |
| Molecular Formula | C₅H₂Br₂N₂O₂ |
| Molecular Weight | 281.89 g/mol |
| Appearance | Light brown powder |
| Purity | Typically ≥95-98% |
| Storage Conditions | Store at 0-8 °C |
Synthetic Applications & Experimental Protocols
This compound is a versatile reagent, primarily utilized in cross-coupling and nucleophilic substitution reactions to build more complex molecular architectures. The bromine atoms at positions 2 and 4, activated by the electron-withdrawing nitro group at position 3, serve as excellent handles for sequential functionalization. Below are detailed protocols for key transformations critical in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. Due to the differential reactivity of the bromine atoms, selective coupling can often be achieved.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous and inert reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 eq.) to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting halide.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[1]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1][2]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of the bromo substituents by various nucleophiles such as amines, alcohols, or thiols. This reaction is fundamental in building the core structures of many kinase inhibitors.[3]
Materials:
-
This compound derivative
-
Nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equivalents)
-
Base (e.g., K₂CO₃ or Diisopropylethylamine (DIPEA), 1.5-2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Inert reaction vessel and atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask, add the this compound derivative (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent and Nucleophile Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the solids, followed by the addition of the amine nucleophile (1.5 eq.).[3]
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-100 °C) and stir for 4-12 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.[3]
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the product. Recrystallization or column chromatography may be performed for further purification.[3]
Application in Kinase Inhibitor Synthesis
A primary application for intermediates like this compound is the synthesis of heterocyclic cores for kinase inhibitors, such as the imidazo[4,5-b]pyridine scaffold.[3] The general synthetic strategy involves a series of sequential reactions to build the final, complex molecule.
References
Spectroscopic and Synthetic Profile of 2,4-Dibromo-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway for the versatile heterocyclic building block, 2,4-Dibromo-3-nitropyridine. This compound is of significant interest in medicinal chemistry and materials science due to its potential as a precursor for a wide range of functionalized molecules. This document presents predicted spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.
Predicted Spectroscopic Data
Due to the limited availability of experimentally-derived public data for this compound, the following spectroscopic data has been predicted based on established principles and data from analogous compounds. These predictions serve as a valuable reference for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | d | ~5.0 | H-6 |
| ~7.9 | d | ~5.0 | H-5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-6 |
| ~148 | C-2 |
| ~145 | C-3 |
| ~130 | C-5 |
| ~125 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1580-1560 | Strong | C=C stretching (aromatic ring) |
| ~1530-1500 | Strong | Asymmetric NO₂ stretching |
| ~1350-1330 | Strong | Symmetric NO₂ stretching |
| ~1100-1000 | Medium | C-Br stretching |
| ~850-750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Interpretation |
| 281/283/285 | [M]⁺ Molecular ion peak (isotopic pattern for two Br atoms) |
| 235/237/239 | [M-NO₂]⁺ |
| 202/204 | [M-Br]⁺ |
| 156/158 | [M-NO₂-Br]⁺ |
| 76 | [C₅H₂N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate spectral width (e.g., 0-10 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Set appropriate spectral width (e.g., 0-160 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The fragmentation pattern will be generated by electron impact.
-
ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecular ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Visualizations
Synthesis of this compound
A plausible synthetic route to this compound starts from 2-amino-4-bromopyridine. The amino group directs the nitration to the 3-position, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization Workflow
The structural elucidation of a newly synthesized compound like this compound follows a logical workflow employing various spectroscopic techniques.
Crystal Structure Analysis of 2,4-Dibromo-3-nitropyridine: A Methodological Overview
Affiliation: Google Research
Abstract
2,4-Dibromo-3-nitropyridine is a valuable halogenated and nitrated pyridine derivative utilized as a key intermediate in the synthesis of a variety of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern offers a unique combination of reactive sites, making it a versatile building block in medicinal chemistry and materials science.[1] Despite its importance, a detailed single-crystal X-ray diffraction study and the resulting crystallographic data for this compound are not publicly available in crystallographic databases or the scientific literature at the time of this publication.
This technical guide, therefore, outlines the established experimental protocols and analytical techniques that would be employed for the comprehensive crystal structure analysis of this compound. It serves as a methodological framework for researchers and drug development professionals, detailing the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes. Furthermore, this document presents hypothetical data tables and visualizations that would be expected from such an analysis, providing a template for the interpretation and presentation of crystallographic findings for this and related compounds.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds in drug discovery and development due to their presence in numerous biologically active molecules. The introduction of bromine atoms and a nitro group, as in this compound, significantly influences the molecule's electronic properties, reactivity, and potential intermolecular interactions.[1] Understanding the precise three-dimensional arrangement of atoms and the packing of molecules in the solid state is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug design.
Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. It provides precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, such as halogen bonding and π-π stacking, which govern the supramolecular assembly.
While the specific crystal structure of this compound (CAS Number: 121263-10-3) has not been publicly reported, this guide will detail the necessary steps to achieve this characterization.
Synthesis and Crystallization
The first step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of this compound would typically involve the nitration of a dibromopyridine precursor or the bromination of a nitropyridine. A plausible synthetic route could be the nitration of 2,4-dibromopyridine. The synthesis of the related compound, 2-Amino-4-bromo-3-nitropyridine, involves the nitration of 2-Amino-4-bromopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (-5 °C to 5 °C).[2] A similar approach could likely be adapted for the synthesis of this compound from 2,4-dibromopyridine.
General Synthetic Protocol for Nitration:
-
The precursor (e.g., 2,4-dibromopyridine) is dissolved in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.
-
A nitrating mixture (e.g., a combination of concentrated nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature to control the reaction rate and regioselectivity.
-
The reaction mixture is stirred for a specified period, and the progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is carefully quenched by pouring it over ice, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Crystal Growth
The growth of single crystals of sufficient size and quality is a critical and often challenging step. Various methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.
The choice of solvent is crucial and is often determined empirically. Common solvents for organic molecules include ethanol, methanol, acetone, ethyl acetate, and hexane.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern crystallographic studies are typically performed using a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
Experimental Protocol for Data Collection:
-
Crystal Selection and Mounting: A well-formed single crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a loop).
-
Data Collection Temperature: To minimize thermal motion of the atoms and improve the quality of the diffraction data, data is usually collected at a low temperature (e.g., 100 K) using a cryostream.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and integrated to produce a list of unique reflection indices (h, k, l) and their corresponding structure factor amplitudes.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Computational Protocol for Structure Solution and Refinement:
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms are determined using either direct methods or Patterson methods. These methods use the intensities of the diffracted X-rays to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined using a least-squares method. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the observed structure factor amplitudes and those calculated from the model. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 5% for a good quality structure).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Model Validation: The final structural model is validated using software tools to check for geometric consistency and to ensure that there are no unassigned features in the final difference electron density map. The final results are typically deposited in a crystallographic database and presented in a Crystallographic Information File (CIF).
Data Presentation (Hypothetical)
If the crystal structure of this compound were determined, the quantitative data would be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.
| Parameter | Value |
| Chemical Formula | C₅H₂Br₂N₂O₂ |
| Formula Weight | 281.89 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | [Hypothetical Value] Å |
| b | [Hypothetical Value] Å |
| c | [Hypothetical Value] Å |
| α | 90° |
| β | [Hypothetical Value]° |
| γ | 90° |
| Volume | [Hypothetical Value] ų |
| Z | 4 |
| Calculated Density | [Hypothetical Value] Mg/m³ |
| Absorption Coefficient | [Hypothetical Value] mm⁻¹ |
| F(000) | [Hypothetical Value] |
| Data Collection | |
| Theta range for data collection | [Hypothetical Range]° |
| Reflections collected | [Hypothetical Value] |
| Independent reflections | [Hypothetical Value] [R(int) = value] |
| Refinement | |
| Final R indices [I>2sigma(I)] | R1 = [<0.05], wR2 = [<0.10] |
| R indices (all data) | R1 = [value], wR2 = [value] |
| Goodness-of-fit on F² | [~1.0] |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond | Length (Å) | Angle | Degree (°) |
| Br(1)-C(2) | [~1.88] | C(3)-C(2)-N(1) | [~123.0] |
| Br(2)-C(4) | [~1.87] | C(2)-C(3)-C(4) | [~118.0] |
| N(2)-C(3) | [~1.47] | C(3)-C(4)-C(5) | [~120.0] |
| N(1)-C(2) | [~1.33] | C(4)-C(5)-C(6) | [~119.0] |
| N(1)-C(6) | [~1.34] | C(5)-C(6)-N(1) | [~120.0] |
| O(1)-N(2) | [~1.22] | O(1)-N(2)-O(2) | [~125.0] |
| O(2)-N(2) | [~1.22] | C(2)-C(3)-N(2) | [~121.0] |
Visualization of Experimental Workflow
The process from obtaining the compound to analyzing its crystal structure can be visualized as a logical workflow.
Caption: Experimental workflow for the crystal structure analysis of a small molecule.
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive overview of the established methodologies required for its determination. The synthesis, crystallization, single-crystal X-ray diffraction, and structure refinement are sequential processes that, when successfully applied, would yield precise and valuable insights into the molecular geometry and intermolecular interactions of this important synthetic intermediate. The hypothetical data presented herein serves as a template for what can be expected from such an analysis. The determination and public deposition of the crystal structure of this compound would be a valuable contribution to the fields of medicinal chemistry, materials science, and drug development.
References
Commercial Availability and Synthetic Utility of 2,4-Dibromo-3-nitropyridine: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring two reactive bromine atoms and an electron-withdrawing nitro group, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its derivatization, and its application in the synthesis of kinase inhibitors for drug discovery.
Commercial Availability
This compound is commercially available from a number of chemical suppliers. The purity levels, available quantities, and CAS number are generally consistent across vendors, facilitating its procurement for research and development purposes. Below is a summary of representative suppliers and their product specifications.
| Supplier | CAS Number | Purity | Available Quantities |
| ChemScene | 121263-10-3 | ≥97% | Custom Synthesis |
| Cenmed | 121263-10-3 | 97% | 5g |
| Chem-Impex | 121263-10-3 | ≥98% (HPLC) | Inquire |
| Sobekbio Biosciences | 121263-10-3 | 95% | 100mg, 250mg, 1g |
| IndiaMART | 121263-10-3 | 98% | 1kg |
Synthetic Applications in Drug Discovery
The strategic positioning of the two bromine atoms and the nitro group on the pyridine ring makes this compound a valuable precursor for generating libraries of substituted pyridines. The differential reactivity of the bromine atoms, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and regioselective introduction of various substituents.
Regioselective Suzuki-Miyaura Cross-Coupling
The bromine at the 2-position of the pyridine ring is generally more reactive towards palladium-catalyzed Suzuki-Miyaura coupling than the bromine at the 4-position. This regioselectivity enables the selective introduction of an aryl or heteroaryl group at the C2 position while leaving the C4 bromine available for subsequent transformations.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of a 2,4-Dibromopyridine Derivative
This protocol is adapted from methodologies reported for similar 2,4-dibromopyridine systems and serves as a general guideline.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-bromo-3-nitropyridine derivative.
Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in a large number of FDA-approved drugs, particularly in the area of kinase inhibitors.[1] this compound and its derivatives serve as versatile starting materials for the synthesis of various kinase inhibitors, often based on fused heterocyclic systems like imidazo[4,5-b]pyridines, which are bioisosteres of purines.[1]
The general synthetic strategy involves the sequential substitution of the two bromine atoms followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic core. This approach allows for the systematic exploration of the chemical space around the pyridine scaffold to optimize the potency and selectivity of the kinase inhibitors.
Below is a logical workflow for the synthesis of a potential kinase inhibitor starting from this compound.
Signaling Pathways in Cancer Therapy
Many kinase inhibitors developed from pyridine-based scaffolds target key signaling pathways that are dysregulated in cancer. While a specific signaling pathway directly modulated by a compound synthesized from this compound is not explicitly detailed in the immediate search results, the imidazo[4,5-b]pyridine scaffold is known to be a core component of inhibitors targeting various protein kinases involved in cell proliferation, survival, and angiogenesis. These can include, but are not limited to, kinases within the PI3K/Akt/mTOR and MAPK/ERK pathways.
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that is often targeted in cancer therapy.
Conclusion
This compound is a commercially accessible and highly valuable starting material for the synthesis of complex heterocyclic molecules in the context of drug discovery. Its well-defined reactivity allows for the regioselective construction of substituted pyridine derivatives, which are key pharmacophores in a multitude of therapeutic agents, particularly kinase inhibitors. The synthetic strategies outlined in this guide, coupled with the understanding of the targeted biological pathways, provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in their quest for novel therapeutics.
References
Regioselective Synthesis of 2,4-Dibromo-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed regioselective synthesis of 2,4-dibromo-3-nitropyridine, a valuable building block in medicinal chemistry and drug development.[1] Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this guide outlines a robust two-step synthetic pathway. The initial section focuses on the preparation of the key intermediate, 2,4-dibromopyridine, followed by a detailed, proposed protocol for its regioselective nitration to yield the target compound. The methodologies are based on established principles of heterocyclic chemistry and analogous reactions reported in the literature.
Synthetic Pathway Overview
The proposed synthesis of this compound involves a two-step reaction sequence, commencing with the synthesis of 2,4-dibromopyridine from 2-bromo-4-nitropyridine N-oxide. This intermediate is then subjected to electrophilic nitration to introduce the nitro group at the C-3 position of the pyridine ring.
References
In-Depth Technical Guide: Reactivity and Stability of 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring, two bromine atoms, and a potent electron-withdrawing nitro group, render it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its stability, reactivity, and key reaction protocols, offering a technical resource for professionals engaged in organic synthesis and drug development.
Physicochemical Properties and Stability
This compound is typically a light brown powder.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 121263-10-3 | [1][2][3][4] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][3][4] |
| Molecular Weight | 281.89 g/mol | [1][3] |
| Appearance | Light brown powder | [1][2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Boiling Point | 262.1°C at 760 mmHg | [5] |
| Density | 2.221 g/cm³ | [5] |
| Flash Point | 112.3°C | [5] |
| Refractive Index | 1.649 | [5] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Thermal Stability: The recommended storage temperature of 0-8°C suggests that the compound may have limited thermal stability at ambient temperatures.[1][2][3] It should be protected from excessive heat.
-
Atmospheric Stability: To prevent degradation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[3][4]
-
Storage Conditions: The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated location.[3]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electronic influence of the nitro group and the pyridine nitrogen, which activate the C-Br bonds towards nucleophilic attack and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the C3 position significantly lowers the electron density of the pyridine ring, making the carbons at positions 2 and 4 highly electrophilic and susceptible to attack by nucleophiles.
Regioselectivity: Experimental and mechanistic studies on analogous systems indicate a strong preference for nucleophilic attack at the C4 position over the C2 position. This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Attack at C4 allows the negative charge to be delocalized onto the oxygen atoms of the ortho-nitro group through resonance, providing a more stable intermediate compared to attack at C2.
Caption: Regioselectivity in the SNAr of this compound.
Potential Side Reactions: In studies of the related 3-bromo-4-nitropyridine, nucleophilic substitution with amines in polar aprotic solvents has been shown to yield an unexpected product resulting from the migration of the nitro group.[6][7] Researchers should be aware of this potential side reaction, particularly when using solvents like DMSO or DMF.[6][7]
Suzuki-Miyaura Cross-Coupling
The bromine substituents serve as effective leaving groups in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds. This allows for the introduction of aryl, heteroaryl, or vinyl groups.
Regioselectivity: For 2,4-dibromopyridine (lacking the nitro group), Suzuki coupling shows a high regioselectivity for reaction at the C2 position. The presence of the strongly electron-withdrawing nitro group at C3 in this compound is expected to influence this selectivity, though specific studies are limited. Both C2 and C4 positions are activated, and the reaction outcome may depend on the specific catalyst, ligand, and reaction conditions employed.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (-NH₂), providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions. This transformation is fundamental in building diverse molecular libraries.
Common Reagents:
-
Catalytic Hydrogenation: Hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd/C) is a standard and efficient method.
-
Metal/Acid Systems: Reducing agents such as iron powder in acetic acid or hydrochloric acid (Fe/H⁺) provide a classic and reliable alternative.[8]
Experimental Protocols
The following protocols are representative examples for key transformations of this compound and are adapted from procedures for analogous substrates.
Protocol: Regioselective SNAr with an Amine
This protocol describes the selective substitution at the C4 position with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., cyclopentylamine)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of the primary amine (1.0-1.1 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
Reaction: Slowly add the amine/triethylamine solution dropwise to the stirred solution of this compound at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the crude product via silica gel column chromatography to yield the desired 4-amino-2-bromo-3-nitropyridine product.
Caption: General experimental workflow for a selective C4 amination (SNAr) reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the palladium-catalyzed coupling of an arylboronic acid with this compound.[9][10][11][12]
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, THF/Water)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C) for several hours (4-24 h).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 2,5-dibromo-3-nitropyridine suggest the following precautions:
-
Hazards: Causes skin and eye irritation. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
This information should be used as a guide, and a full risk assessment should be completed before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. csatoday.iaai.com [csatoday.iaai.com]
- 4. 121263-10-3|this compound|BLD Pharm [bldpharm.com]
- 5. 2,4-Dibromo-3-nitropyridine121263-10-3,Purity96%_Tetrahedron Scientific Inc [molbase.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
An In-depth Technical Guide to 2,4-Dibromo-3-nitropyridine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dibromo-3-nitropyridine, a key building block in modern organic synthesis. The document details its discovery and historical development, various synthetic protocols, and its significant applications in the pharmaceutical and agrochemical industries.
Introduction
This compound is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its pyridine core, substituted with two bromine atoms and a nitro group, offers multiple reactive sites for chemical modification, making it an invaluable tool for medicinal chemists and materials scientists. The strategic placement of the bromo and nitro substituents activates the pyridine ring for various nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures with potential biological activity.[2] This guide will delve into the key aspects of this compound, from its initial synthesis to its role in the development of novel therapeutic agents and crop protection solutions.
Discovery and History
The precursor, 2,4-dibromopyridine, was efficiently synthesized by den Hertog and colleagues by treating 2,4-dihydroxypyridine with phosphorus oxybromide. This provided a key starting material for further functionalization. The subsequent nitration of such dihalopyridines, a standard electrophilic aromatic substitution, would logically lead to the formation of nitro-substituted isomers, including this compound. The regioselectivity of this nitration is influenced by the directing effects of the existing substituents on the pyridine ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 121263-10-3 | [1] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1] |
| Molecular Weight | 281.89 g/mol | [1] |
| Appearance | Light brown powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 2,4-dibromopyridine precursor followed by its nitration.
Synthesis of 2,4-Dibromopyridine
An efficient method for the preparation of 2,4-dibromopyridine involves the treatment of 2,4-dihydroxypyridine with a brominating agent such as phosphorus oxybromide.[3]
Experimental Protocol: Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine [3]
-
Materials:
-
2,4-Dihydroxypyridine
-
Phosphorus oxybromide (POBr₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Procedure:
-
In a Schlenk flask, heat a mixture of 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (3.3 eq).
-
Maintain the reaction temperature at 125 °C for 4.5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into water.
-
Neutralize the aqueous solution with sodium carbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts and remove the solvent under reduced pressure to yield 2,4-dibromopyridine.
-
-
Yield: ~90%[3]
An alternative route to 2,4-dibromopyridine starts from 2-bromo-4-nitropyridine N-oxide, which upon treatment with acetyl bromide, undergoes a tandem nucleophilic substitution and N-oxide reduction.[3]
Experimental Protocol: Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide [3]
-
Materials:
-
2-Bromo-4-nitropyridine N-Oxide
-
Acetyl bromide
-
Acetic acid (AcOH)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
-
Procedure:
-
Add acetyl bromide to a solution of 2-bromo-4-nitropyridine N-oxide in acetic acid.
-
Heat the reaction mixture to 130 °C for 16 hours.
-
Carefully pour the cooled reaction mixture into ice.
-
Basify the mixture with sodium carbonate to a pH of 9.
-
Extract the product with dichloromethane.
-
Separate and dry the combined organic phase, and remove the solvent under reduced pressure.
-
Purify the residue to obtain 2,4-dibromopyridine.
-
-
Yield: ~71%[3]
Nitration of 2,4-Dibromopyridine
The introduction of the nitro group at the 3-position of 2,4-dibromopyridine is achieved through electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The general conditions for the nitration of related bromopyridines provide a basis for this protocol.
Experimental Protocol: Nitration of 2,4-Dibromopyridine (General Procedure)
-
Materials:
-
2,4-Dibromopyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Base (e.g., sodium hydroxide or ammonium hydroxide)
-
-
Procedure:
-
Dissolve 2,4-dibromopyridine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid, and cool it.
-
Slowly add the nitrating mixture dropwise to the solution of 2,4-dibromopyridine, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at a low temperature for a set period (e.g., 1-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the solution with a suitable base to a pH of 7-8.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
While a definitive, publicly available spectrum for this compound is not readily found, the expected NMR data can be inferred from the analysis of closely related structures. The following table provides predicted chemical shifts.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~8.4 | H-6 |
| ~7.8 | H-5 | |
| ¹³C NMR | ~155 | C-2 |
| ~148 | C-6 | |
| ~140 | C-3 | |
| ~125 | C-4 | |
| ~120 | C-5 |
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[1]
Pharmaceutical Applications
The unique substitution pattern of this compound allows for selective functionalization, making it a key intermediate in the synthesis of various therapeutic agents. It is particularly useful in the development of compounds targeting bacterial infections and for cancer therapies.[1] The bromine atoms can be selectively replaced through nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce diverse functionalities.[4]
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common strategy in cancer therapy.
Caption: Inhibition of a kinase signaling pathway.
Agrochemical Applications
In the agrochemical sector, this compound serves as a precursor for the synthesis of novel pesticides and herbicides.[1] The introduction of this functionalized pyridine ring into larger molecules can impart specific biological activities that are effective for crop protection. The reactivity of the compound allows for the creation of a diverse library of potential agrochemicals for screening and development.
Conclusion
This compound is a pivotal chemical intermediate with significant utility in the fields of drug discovery and agrochemical development. Its well-defined synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of novel and complex molecular structures. As research in these areas continues to advance, the demand for such highly functionalized building blocks is expected to grow, further solidifying the importance of this compound in modern organic synthesis.
References
In-depth Technical Guide to the Safety of 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information for 2,4-Dibromo-3-nitropyridine (CAS No. 121263-10-3), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory or industrial setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System (GHS).
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
Data sourced from multiple suppliers and aggregated GHS information.
The GHS pictograms associated with these hazards are intended to provide an immediate visual warning of the potential risks.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 121263-10-3[1][2][3] |
| Molecular Formula | C₅H₂Br₂N₂O₂[1] |
| Molecular Weight | 281.89 g/mol [1] |
| Appearance | Light brown powder[1] |
| Purity | ≥ 98% (HPLC)[1] |
This data represents typical values and may vary between suppliers.
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear appropriate personal protective equipment (PPE).
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is between 0-8 °C.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. |
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment to be used when handling this compound.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.
-
Hazardous Combustion Products: May include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow it to enter drains or waterways.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the most accurate and up-to-date information.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. 2,4-Dibromo-3-nitropyridine is a valuable building block, offering two reactive bromine atoms and a directing nitro group, which allows for selective functionalization to create complex molecular architectures.
These application notes provide a comprehensive guide to the use of this compound in Suzuki coupling reactions. The protocols and data presented are designed to assist researchers in developing robust and efficient synthetic routes towards novel pyridine-based compounds.
Principle of Regioselectivity
In the Suzuki coupling of 2,4-dibromopyridine derivatives, the regioselectivity is a critical aspect. For 2,4-dibromopyridine itself, the coupling reaction preferentially occurs at the C2-position.[1] This selectivity is attributed to the electronic influence of the pyridine nitrogen, which makes the C2 and C6 positions more electrophilic.
The introduction of a strong electron-withdrawing nitro group at the C3-position of 2,4-dibromopyridine is expected to further influence the regioselectivity. The nitro group will enhance the electrophilicity of the adjacent C2 and C4 positions. However, based on the inherent reactivity of the 2-position in pyridine systems, the Suzuki coupling of this compound is predicted to be highly regioselective, favoring the formation of 2-aryl-4-bromo-3-nitropyridine derivatives. This selective functionalization leaves the bromine atom at the C4-position available for subsequent cross-coupling reactions, enabling the synthesis of diverse di-substituted pyridine compounds.
Data Presentation
Table 1: Typical Reagents for Suzuki Coupling of this compound
| Reagent | Role | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Various palladium catalysts can be employed. See Table 2 for examples. |
| Base | Activator | 2.0 - 3.0 | Essential for the transmetalation step. The choice of base can influence the reaction outcome. |
| Solvent | Reaction Medium | - | A degassed solvent or solvent mixture is crucial to prevent catalyst deactivation. |
| Ligand (optional) | Catalyst Modifier | Varies | Often used to improve catalyst stability and reactivity, especially for challenging substrates. |
Table 2: Common Palladium Catalysts and Reaction Conditions for Suzuki Coupling of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, THF | 80-110 |
| PdCl₂(dppf) | dppf | Na₂CO₃, K₃PO₄ | DMF, DME | 80-120 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄, KF | 1,4-Dioxane | 80-110 |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Regioselective Suzuki Coupling at the C2-Position
This protocol is designed for the selective coupling of an arylboronic acid at the C2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-bromo-3-nitropyridine product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, the work-up and purification procedure is similar to that described in Protocol 1.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: Predicted regioselectivity in the Suzuki coupling of this compound.
References
Application Notes and Protocols for Sonogashira Coupling with 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, tolerates a wide range of functional groups, and is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] This document provides a detailed protocol for the Sonogashira coupling reaction with 2,4-Dibromo-3-nitropyridine, a substrate of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in pharmacologically active compounds.
The presence of two bromine atoms on the pyridine ring offers the potential for selective mono- or di-alkynylation, providing a versatile platform for the synthesis of a diverse array of substituted nitropyridines. The regioselectivity of the reaction is influenced by the electronic and steric environment of the two bromine atoms. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl.[4] For di-halogenated aromatic compounds, the position of the halogen also plays a crucial role, with positions that are more electron-deficient or less sterically hindered often reacting preferentially.
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transmetalates to the palladium complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the alkynylated pyridine product and regenerate the Pd(0) catalyst.
Experimental Protocol: Mono-alkynylation of this compound
This protocol is designed for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and copper(I) iodide.
-
Reagent Addition: Add this compound and the anhydrous solvent. Stir the mixture for a few minutes to ensure dissolution.
-
Base and Alkyne Addition: Add the base followed by the terminal alkyne to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal temperature may vary depending on the specific alkyne and catalyst system used.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Di-alkynylation of this compound
This protocol is designed for the di-alkynylation of this compound.
Materials:
-
Same as for mono-alkynylation, with the exception of the terminal alkyne.
-
Terminal alkyne (2.2 - 2.5 equivalents)
Procedure:
-
Reaction Setup and Reagent Addition: Follow the same initial setup and reagent addition procedure as for the mono-alkynylation protocol.
-
Reagent Stoichiometry: Use a higher loading of the terminal alkyne (at least 2.2 equivalents) to drive the reaction towards di-substitution.
-
Reaction Conditions: The reaction may require higher temperatures (e.g., 80-100 °C) and longer reaction times to achieve complete di-substitution.
-
Monitoring the Reaction: Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-alkynylation protocol.
Data Presentation
The following table summarizes representative reaction conditions for Sonogashira couplings of various aryl bromides, which can be used as a starting point for optimizing the reaction with this compound.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 | [5] |
| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (5.0) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [4] |
| 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5.0) | None | TMP | ACN | RT | - | - | [6] |
| Iodopyridines | Various | PdCl₂(PPh₃)₂ (5.0) | CuI (5.0) | Et₃N | DMF | 65 | - | Good to Excellent | [7] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 2,4-Dibromo-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3-nitropyridine is a versatile and highly reactive scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of biologically active molecules.[1][2] Its unique substitution pattern, featuring two bromine atoms at positions amenable to differential reactivity and an electron-withdrawing nitro group, makes it an attractive building block for the construction of complex heterocyclic systems. This compound is particularly valuable in the development of novel kinase inhibitors, anticancer agents, and antimicrobials. The bromine atoms can be selectively functionalized through various cross-coupling reactions, while the nitro group can be reduced to an amino group, providing a handle for further derivatization and the formation of fused ring systems.
Key Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a precursor to substituted pyridines and fused pyridopyrimidines, which are prominent scaffolds in numerous therapeutic agents.
Synthesis of Kinase Inhibitors
While many detailed protocols start from the more elaborated 2-amino-4-bromo-3-nitropyridine, this compound is a logical precursor to this and other key intermediates for kinase inhibitor synthesis. The general strategy involves the selective substitution of the bromine atoms followed by reduction of the nitro group and subsequent cyclization to form scaffolds like pyrido[2,3-d]pyrimidines, which are known to target various kinases.
A plausible synthetic pathway to a pyrido[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors, starting from this compound is outlined below. This pathway leverages selective cross-coupling reactions and a subsequent cyclization.
Logical Relationship: From Starting Material to Bioactive Scaffold
Caption: Synthetic route to a kinase inhibitor scaffold.
Development of Anticancer and Antimicrobial Agents
The pyridine and fused pyridopyrimidine cores derived from this compound are integral to compounds with potent anticancer and antimicrobial activities. For instance, pyrido[2,3-d]pyrimidine derivatives have shown significant efficacy as anticancer agents by targeting various cellular pathways. Additionally, the introduction of diverse substituents through cross-coupling reactions allows for the fine-tuning of the biological activity and pharmacokinetic properties of the resulting compounds, leading to the discovery of novel antimicrobial agents.
Quantitative Data on Derivatives
Direct biological data for compounds synthesized immediately from this compound is not extensively published in readily available literature. However, data for structurally related pyrido[2,3-d]pyrimidine derivatives, which can be accessed from this starting material, highlight the potential of this scaffold.
| Compound Class | Target | IC50 (nM) | Reference Compound |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | 11.4 - 34.6 | Staurosporine (16.7 nM) |
| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | 13 | Olmutinib |
Note: The IC50 values are for derivatives that can be synthesized through multi-step pathways originating from precursors like this compound.
Experimental Protocols
The following protocols are representative of the key transformations involving this compound and its derivatives.
Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Caption: Multi-step synthesis of a bioactive scaffold.
Protocol 1: Selective Sonogashira Coupling of this compound (Adapted from protocols for similar substrates)
This protocol describes a method for the selective coupling of a terminal alkyne at the more reactive 4-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-2-bromo-3-nitropyridine.
Protocol 2: Nucleophilic Aromatic Substitution on a 2-Bromo-3-nitropyridine Derivative
This protocol outlines the substitution of the bromine atom at the 2-position with an amine, a common step in building kinase inhibitor scaffolds. This protocol is adapted for a 4-substituted-2-bromo-3-nitropyridine derivative obtained from Protocol 1.
Materials:
-
4-Alkynyl-2-bromo-3-nitropyridine (from Protocol 1)
-
Amine (e.g., Morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Ethanol for recrystallization
Procedure:
-
To a round-bottom flask, add the 4-alkynyl-2-bromo-3-nitropyridine (1.0 eq) and K₂CO₃ (2.0 eq).
-
Add DMF to dissolve the solids.
-
Add the amine (1.5 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 2-amino-4-alkynyl-3-nitropyridine product.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 3: Reduction of the Nitro Group and Cyclization to a Pyrido[2,3-d]pyrimidine Core (General Procedure)
This protocol describes the final steps to form the fused heterocyclic system.
Materials:
-
2-Amino-4-alkynyl-3-nitropyridine (from Protocol 2)
-
Iron powder (Fe)
-
Glacial acetic acid
-
Formamide
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Reduction: To a solution of the 2-amino-4-alkynyl-3-nitropyridine (1.0 eq) in glacial acetic acid, add iron powder (5.0 eq) portion-wise.
-
Heat the mixture to 80-100 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the iron residues.
-
Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-diamino-4-alkynylpyridine.
-
Cyclization: Add formamide to the crude diamine and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude pyrido[2,3-d]pyrimidine.
-
Purify the product by column chromatography or recrystallization.
Signaling Pathway Context
Derivatives of this compound are often designed as inhibitors of protein kinases, which are key components of cellular signaling pathways. For example, pyrido[2,3-d]pyrimidines have been developed as inhibitors of kinases in the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.
Generalized Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its strategic importance lies in its ability to be readily converted into a variety of complex heterocyclic structures, particularly substituted pyridines and fused pyridopyrimidines. These scaffolds are at the core of numerous developmental and approved drugs, especially in the areas of oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to utilize this compound in the design and synthesis of novel therapeutic agents.
References
Synthesis of Substituted Pyridines from 2,4-Dibromo-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines starting from the versatile building block, 2,4-Dibromo-3-nitropyridine. The methodologies described herein leverage modern synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to achieve regioselective functionalization of the pyridine core.
Introduction
Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and selective methods for their synthesis is a cornerstone of modern medicinal and process chemistry. This compound serves as a valuable and highly reactive starting material, offering two distinct points of functionalization at the C2 and C4 positions, which are activated by the electron-withdrawing nitro group at the C3 position. This allows for the strategic and regioselective introduction of various substituents, paving the way for the rapid construction of diverse chemical libraries for drug discovery and development.
This guide details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNA r), to afford a range of 2- and 4-substituted-3-nitropyridine derivatives.
Regioselectivity of Functionalization
The inherent electronic properties of this compound govern the regioselectivity of its functionalization. The bromine atom at the C2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to the adjacent electron-withdrawing nitro group and the influence of the pyridine nitrogen. In contrast, the C4 position is highly activated towards nucleophilic aromatic substitution, a consequence of the strong para-directing effect of the nitro group, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack. This differential reactivity allows for selective mono-functionalization at either the C2 or C4 position by choosing the appropriate reaction conditions and reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically proceed with high regioselectivity at the more reactive C2 position.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-bromo-3-nitropyridines
The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties.
Reaction Scheme:
General Suzuki-Miyaura Coupling Workflow
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 78 |
Experimental Protocol: Synthesis of 2-Phenyl-4-bromo-3-nitropyridine
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-bromo-3-nitropyridines
The Sonogashira coupling is a reliable method for the introduction of terminal alkynes.
Reaction Scheme:
General Sonogashira Coupling Workflow
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 8 | 95 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N/DMF | DMF | 70 | 10 | 82 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-bromo-3-nitropyridine
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and rinse with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-bromo-3-nitropyridines
The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of primary and secondary amines.
Reaction Scheme:
General Buchwald-Hartwig Amination Workflow
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 75 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 68 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 80 |
Experimental Protocol: Synthesis of 2-Morpholino-4-bromo-3-nitropyridine
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).
-
Seal the tube with a septum, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture in a preheated oil bath at 110°C for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired product.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position of this compound is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. This allows for the selective introduction of various nucleophiles at this position.
Synthesis of 4-Substituted-2-bromo-3-nitropyridines
A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide at the C4 position.
Reaction Scheme:
General Nucleophilic Aromatic Substitution Workflow
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution on this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMSO | 25 | 2 | 95 |
| 2 | Sodium methoxide | - | Methanol | 65 | 4 | 90 |
| 3 | Sodium thiophenoxide | - | DMF | 0 to 25 | 1 | 92 |
Experimental Protocol: Synthesis of 4-Piperidinyl-2-bromo-3-nitropyridine
-
To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (1.5 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Add piperidine (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to afford the desired product.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of substituted pyridines. The distinct reactivity of the C2 and C4 positions allows for predictable and regioselective functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate novel molecules with potential applications in drug discovery and materials science. Careful optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
Application Notes: 2,4-Dibromo-3-nitropyridine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a key intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the agrochemical sector.[1][2] Its pyridine core, substituted with two bromine atoms and a nitro group, offers multiple reactive sites for the strategic introduction of various functional groups. This enables the construction of complex molecular architectures with potential applications as herbicides, fungicides, and insecticides. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the bromine atoms for nucleophilic substitution, while also providing a handle for further transformations. The differential reactivity of the bromine atoms at the 2- and 4-positions allows for selective functionalization, making it a valuable scaffold for combinatorial library synthesis in agrochemical discovery.
Core Reactions and Applications
The strategic positioning of the bromo and nitro substituents on the pyridine ring allows for a variety of chemical transformations, making this compound a versatile precursor for novel agrochemicals. Key reactions include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group followed by further derivatization.
Nucleophilic Aromatic Substitution
The bromine atoms on the this compound ring are susceptible to nucleophilic displacement by a variety of nucleophiles, including phenols, thiols, and amines. This allows for the synthesis of a wide range of pyridine ethers, thioethers, and amines, many of which exhibit significant agrochemical activity. For instance, the related compound, 2,6-dibromo-3-nitropyridine, has been shown to possess fungicidal properties, particularly as a soil fungicide and seed disinfectant.[3]
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies are instrumental in the derivatization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce complex moieties.
-
Suzuki Coupling: The reaction of this compound with arylboronic acids provides a direct route to arylated nitropyridines. These products can serve as precursors to herbicides and fungicides.
-
Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl group, which is a key structural feature in some modern insecticides and fungicides.[4]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds with a wide range of amines, providing access to a diverse library of substituted aminopyridines with potential agrochemical applications.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General workflow for Pd-catalyzed cross-coupling.
Experimental Protocols
The following are representative protocols for the derivatization of this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific starting materials and desired products.
Protocol 1: Synthesis of a 4-Aryloxy-2-bromo-3-nitropyridine Derivative
This protocol describes the selective nucleophilic aromatic substitution at the more reactive 4-position of this compound.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxy-2-bromo-3-nitropyridine derivative.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a 4-Aryl-2-bromo-3-nitropyridine Derivative
This protocol outlines a typical Suzuki coupling reaction at the 4-position.
Materials:
-
4-Aryloxy-2-bromo-3-nitropyridine derivative (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water
-
Ethyl acetate
Procedure:
-
In a Schlenk flask, combine the 4-aryloxy-2-bromo-3-nitropyridine derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-aryl-2-bromo-3-nitropyridine derivative.
Quantitative Data
The following table summarizes representative yields for reactions involving di- and tri-substituted pyridines, providing an expected range for the reactions of this compound. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Substrate | Coupling Partner/Nucleophile | Product | Yield (%) | Reference |
| Nucleophilic Substitution | 2,6-dibromo-3-nitropyridine | N/A (in dusting agent formulation) | Fungicidal dusting agent | N/A | [3] |
| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | 5-aryl-2-methylpyridin-3-amine derivatives | 60-85 | [5] |
| Sonogashira Coupling | 2-amino-3-bromopyridines | Terminal alkynes | 2-amino-3-alkynylpyridines | up to 96 | [4] |
| Buchwald-Hartwig Amination | 2,4-dichloropyridine | Anilines | 2-arylamino-4-chloropyridines | 70-95 | [6] |
Mode of Action of Potential Agrochemicals
While the specific mode of action of agrochemicals derived from this compound will depend on the final structure, some general insights can be drawn from related nitropyridine-based compounds. For instance, some nitropyridine insecticides, like Pyridalyl, are pro-insecticides that undergo metabolic activation within the insect.[1] This active metabolite can lead to the generation of reactive oxygen species (ROS), causing cellular damage and ultimately leading to necrotic cell death.[1] This unique mode of action can be advantageous in managing resistance to existing insecticide classes.
Proposed Mode of Action for Nitropyridine-based Insecticides:
Caption: Proposed metabolic activation and mode of action.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its rich and tunable reactivity allows for the creation of a wide array of derivatives with potential herbicidal, fungicidal, and insecticidal properties. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, further expands the accessible chemical space. The unique mode of action observed in some nitropyridine-based insecticides highlights the potential for developing new agrochemicals with a reduced risk of cross-resistance. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the development of next-generation crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This application note provides a detailed experimental procedure for the selective mono-amination of 2,4-Dibromo-3-nitropyridine at the C4 position. The presence of a nitro group at the 3-position and bromine atoms at the 2- and 4-positions makes this scaffold a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nitro group influences the reactivity of the pyridine ring, often directing the amination to the C4 position.[2]
Key Synthetic Transformation
The selective Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines allows for the introduction of diverse functionalities at the C4 position, leading to the synthesis of 2-bromo-4-amino-3-nitropyridine derivatives. These products can undergo further functionalization at the remaining C2 bromine position, enabling the rapid generation of diverse chemical libraries for drug discovery.
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The reaction conditions may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Palladium(II) acetate)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))[4]
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.2-1.5 eq.) and the anhydrous, degassed solvent.
-
Substrate Addition: Add the desired amine (1.1-1.3 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-4-amino-3-nitropyridine derivative.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines under typical reaction conditions. Yields are indicative and may vary based on the specific amine and optimized reaction conditions.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 90 | 8 | 92 |
| 4 | Piperidine | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | 81 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental procedure and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: Functionalization of the C4-Position in 2,4-Dibromo-3-nitropyridine
Introduction
2,4-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group creates a unique electronic landscape on the pyridine ring. This arrangement selectively activates the C4-position for functionalization, making it a valuable intermediate for introducing molecular diversity.[1]
The reactivity of the this compound ring is governed by two main factors:
-
Inductive and Resonance Effects of the Nitro Group: The nitro group at the C3-position strongly deactivates the pyridine ring towards electrophilic substitution. Conversely, it powerfully activates the positions ortho (C2) and para (C4) to it for nucleophilic aromatic substitution (SNAr).
-
Leaving Group Ability: Both bromine atoms are excellent leaving groups. However, the C4-position is electronically favored for nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group.[2][3]
This document provides detailed protocols for the selective functionalization of the C4-position of this compound via Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Key Functionalization Strategies
Nucleophilic Aromatic Substitution (SNAr)
The most direct method for functionalizing the C4-position is through SNAr. The electron-withdrawing nitro group at C3 significantly lowers the electron density at the C4-position, making it highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, and the stability of the intermediate anionic complex dictates the regioselectivity.[2] Attack at C4 allows for resonance stabilization involving the nitro group, making this pathway kinetically and thermodynamically favorable over attack at C2.
Common nucleophiles for this transformation include amines, alkoxides, and thiols. This method is often metal-free, operationally simple, and provides a direct route to a wide range of 4-substituted-2-bromo-3-nitropyridines.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is highly effective, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination offer a powerful alternative for forming carbon-carbon and carbon-nitrogen bonds, respectively.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent. For dihalopyridines, the site of oxidative addition of the palladium catalyst determines the regioselectivity. In 2,4-dibromopyridine, coupling typically occurs at the C2 position.[4] However, the presence of the 3-nitro group in this compound is expected to make the C4-Br bond more electron-deficient and thus more reactive towards oxidative addition, favoring C4-selective coupling.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine.[5][6] Similar to the Suzuki coupling, the regioselectivity is controlled by the initial oxidative addition step. The electronic activation provided by the nitro group directs this amination to the C4-position.[7][8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the C4-functionalization of nitropyridine systems based on literature precedents for analogous substrates.
| Reaction Type | Reagent/Coupling Partner | Catalyst/Base System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| SNAr (Amination) | Benzylamine | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
| SNAr (Thiolation) | Thiophenol | NaH | THF | 25-50 | 2-4 | 90-98 |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | 100 | 12-16 | 70-85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos / Cs₂CO₃ | Dioxane | 110 | 16-24 | 75-90 |
Experimental Workflow
Below is a generalized workflow for the functionalization of this compound.
Caption: C4-Functionalization workflow for this compound.
Experimental Protocols
Note: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents and solvents should be of appropriate grade and dried if necessary.
Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Benzylamine, Morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.
-
Reagent Addition: Add potassium carbonate (2.0 eq) followed by the amine (1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the 4-amino-2-bromo-3-nitropyridine derivative.
Protocol 2: C4-Arylation via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed coupling with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Brine, Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, condenser, inert atmosphere line
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add toluene, followed by ethanol and the 2M Na₂CO₃ solution.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Final Purification: Purify the residue by flash column chromatography (silica gel) to obtain the pure 4-aryl-2-bromo-3-nitropyridine.
Protocol 3: C4-Amination via Buchwald-Hartwig Cross-Coupling
This protocol provides a method for C-N bond formation using a palladium catalyst and a specialized ligand.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (ligand) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Toluene
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube, magnetic stirrer, heating block, inert atmosphere line
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C for 16-24 hours with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite, washing the pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Quench the residue with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to isolate the desired 4-(substituted-amino)-2-bromo-3-nitropyridine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes: Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors Using 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3-nitropyridine is a versatile and highly functionalized starting material pivotal in the synthesis of a variety of heterocyclic compounds, particularly kinase inhibitors. Its strategic arrangement of two bromine atoms and a nitro group offers multiple reactive sites for sequential and regioselective modifications. This application note details the synthetic utility of this compound in the construction of pyrido[2,3-d]pyrimidine scaffolds, a core motif in numerous potent kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
The pyrido[2,3-d]pyrimidine core is a bioisostere of purine and is found in inhibitors of various kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Receptor-Interacting Protein Kinase 2 (RIPK2). The synthetic strategy outlined herein leverages sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions to build a library of substituted pyrido[2,3-d]pyrimidines.
Synthetic Strategy
The general synthetic approach commences with the selective substitution of the more reactive bromine atom at the 4-position of this compound with a primary amine. Subsequent reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon (e.g., formamidine acetate), furnishes the pyrido[2,3-d]pyrimidine core. The remaining bromine at the 2-position (now corresponding to the 7-position of the pyrido[2,3-d]pyrimidine) serves as a handle for late-stage diversification via Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties to explore the structure-activity relationship (SAR).
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes the selective substitution of the C4-bromo group with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., 4-fluoroaniline) (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound and dissolve in DMF.
-
Add the primary amine and triethylamine to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-bromo-N-aryl-3-nitropyridin-4-amine.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to a primary amine.
Materials:
-
2-Bromo-N-aryl-3-nitropyridin-4-amine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH4Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
To a round-bottom flask, add the 2-bromo-N-aryl-3-nitropyridin-4-amine, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude 2-bromo-N4-aryl-pyridine-3,4-diamine, which can often be used in the next step without further purification.
Protocol 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
This protocol describes the formation of the fused pyrimidine ring.
Materials:
-
2-Bromo-N4-aryl-pyridine-3,4-diamine (1.0 eq)
-
Formamidine acetate (1.5 eq)
-
2-Ethoxyethanol
-
Hexanes
Procedure:
-
To a round-bottom flask, add the crude 2-bromo-N4-aryl-pyridine-3,4-diamine and formamidine acetate.
-
Add 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to 120 °C for 12-16 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold 2-ethoxyethanol and then with hexanes.
-
Dry the solid under vacuum to obtain the 7-bromo-N-aryl-pyrido[2,3-d]pyrimidin-4-amine.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol outlines the final diversification step to introduce an aryl or heteroaryl group at the 7-position.
Materials:
-
7-Bromo-N-aryl-pyrido[2,3-d]pyrimidin-4-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the 7-bromo-N-aryl-pyrido[2,3-d]pyrimidin-4-amine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the final 7-aryl-N-aryl-pyrido[2,3-d]pyrimidin-4-amine kinase inhibitor.
Data Presentation
The following table summarizes representative quantitative data for pyrido[2,3-d]pyrimidine-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PD166285 | ALK2 | 21 | [1] |
| PD180970 | ALK2 | ~1000 | [1] |
| Compound 33 | RIPK2 | 8 | [2] |
| Compound 14 | RIPK2 | 13 | [1] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors.
RIPK2 Signaling Pathway
Caption: Simplified RIPK2 signaling pathway.
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway.
References
Application Notes and Protocols for the Derivatization of 2,4-Dibromo-3-nitropyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization of 2,4-dibromo-3-nitropyridine and its potential applications in the field of organic electronics. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are versatile methods for forming carbon-carbon and carbon-nitrogen bonds. While direct derivatization of this compound for organic electronics is an emerging area, the methodologies described are grounded in the well-documented reactivity of similar halo- and nitropyridine systems.[1][2][3]
Introduction
This compound is a versatile building block for the synthesis of novel organic materials. The presence of two bromine atoms at the 2- and 4-positions, activated by the electron-withdrawing nitro group at the 3-position, allows for selective functionalization through various cross-coupling reactions. This enables the introduction of a wide range of organic moieties, thereby tuning the electronic and photophysical properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] Pyridine-containing materials are of particular interest due to their inherent electron-deficient nature, which can be beneficial for creating electron-transporting or ambipolar materials.[2]
Key Derivatization Strategies
The primary methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination. These reactions offer a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl and vinyl-aryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5] For this compound, this reaction can be employed to introduce various aryl or heteroaryl groups at the 2- and 4-positions, which can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting compound.[6][7][8]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This is a key reaction for synthesizing hole-transporting materials, which often contain arylamine moieties. By reacting this compound with various primary or secondary amines, novel charge-transporting materials can be accessed.
Hypothetical Performance Data of 2,4-Disubstituted-3-nitropyridine Derivatives
While specific experimental data for derivatives of this compound in organic electronic devices is not yet widely available, we can extrapolate potential properties based on similar structures reported in the literature. The following table summarizes hypothetical data for representative derivatives.
| Derivative Structure | Potential Application | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Charge Mobility (cm²/Vs) |
| 2,4-Di(thiophen-2-yl)-3-nitropyridine | OFET, OPV | -5.4 | -3.2 | 2.2 | Hole: ~10⁻³ - 10⁻² |
| 2,4-Bis(9H-carbazol-9-yl)-3-nitropyridine | OLED (Host), HTL | -5.7 | -2.8 | 2.9 | Hole: ~10⁻⁴ - 10⁻³ |
| 2,4-Bis(diphenylamino)-3-nitropyridine | OLED (HTL) | -5.2 | -2.5 | 2.7 | Hole: ~10⁻³ - 10⁻² |
| 2,4-Di(pyren-1-yl)-3-nitropyridine | OLED (Emitter) | -5.6 | -3.0 | 2.6 | Balanced: ~10⁻⁵ |
Note: These values are estimations based on the known electronic properties of thiophene, carbazole, triphenylamine, and pyrene moieties, and the electron-withdrawing nature of the nitropyridine core. Actual experimental values may vary.
Experimental Protocols
The following are detailed, generalized protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: Synthesis of 2,4-Diaryl-3-nitropyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 3-4 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), the base (e.g., K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 2,4-Diamino-3-nitropyridine Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (2.2 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 3-4 equivalents)
-
Anhydrous and degassed aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOt-Bu, 3.0 eq.) to a dry Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 eq.) and the amine (2.2 eq.) to the flask.
-
Inert Atmosphere and Solvent: Seal the flask, remove from the glovebox (if applicable), and add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion (typically 8-24 hours), cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a general workflow for the fabrication of organic electronic devices.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromo-3-nitropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 2,4-Dibromo-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for this compound?
A1: The most common and direct synthetic approach is the electrophilic nitration of 2,4-dibromopyridine. This precursor can be synthesized from 2,4-dihydroxypyridine. The overall process involves two key steps:
-
Synthesis of 2,4-Dibromopyridine: This intermediate is typically prepared by treating 2,4-dihydroxypyridine with a brominating agent like phosphorus oxybromide (POBr₃).
-
Nitration of 2,4-Dibromopyridine: The target compound, this compound, is then synthesized by reacting 2,4-dibromopyridine with a nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the primary challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges during this synthesis:
-
Low Yield: The pyridine ring is electron-deficient, and the two bromine atoms are deactivating groups, making electrophilic nitration difficult. This can lead to incomplete reactions and low conversion of the starting material.
-
Poor Regioselectivity: Nitration can potentially occur at other positions on the pyridine ring, leading to the formation of isomeric byproducts (e.g., 2,4-Dibromo-5-nitropyridine). Separating these isomers can be challenging.
-
Formation of Byproducts: Harsh reaction conditions, such as high temperatures or incorrect stoichiometry of reagents, can lead to the formation of dark, tarry byproducts and degradation of the desired product.
-
Difficult Purification: The final product may be contaminated with unreacted starting material, isomeric impurities, and other byproducts, necessitating careful purification, often through column chromatography or recrystallization.[1]
Q3: How can the yield of the nitration step be improved?
A3: Optimizing the reaction conditions is critical for improving the yield:
-
Temperature Control: Maintain strict and low temperature control, especially during the addition of the nitrating agent, to prevent side reactions and degradation.
-
Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is a potent nitrating agent required for such a deactivated ring. The ratio of these acids can be optimized.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion without allowing for significant byproduct formation.
-
Purity of Starting Material: Ensure the 2,4-dibromopyridine starting material is of high purity, as impurities can interfere with the reaction.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound typically involves one or a combination of the following techniques:
-
Recrystallization: This is a primary method for purification. Suitable solvents must be chosen based on the solubility profile of the product versus its impurities. For similar compounds, ethanol or ethyl methyl ketone have been used.[1]
-
Column Chromatography: For separating closely related isomers and other impurities, column chromatography using silica gel is effective. A gradient elution with a solvent system like hexane and ethyl acetate can provide good separation.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Low Yield or Incomplete Reaction
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of 2,4-dibromopyridine | 1. Reaction temperature is too low. 2. Insufficient amount or concentration of nitrating agent. 3. Short reaction time. | 1. While initial low temperatures are crucial for selectivity, a carefully controlled, slight increase in temperature after the initial addition may be needed to drive the reaction forward. 2. Ensure the correct stoichiometry and concentration of the nitric acid/sulfuric acid mixture. 3. Monitor the reaction progress via TLC/HPLC and extend the reaction time if necessary. |
| Significant loss of product during workup | 1. Product is partially soluble in the aqueous phase during neutralization. 2. Inefficient extraction. | 1. Carefully adjust the pH to ensure complete precipitation of the product before filtration. 2. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery. |
| Product degradation (dark, tarry mixture) | 1. Reaction temperature is too high. 2. Nitrating agent added too quickly. 3. Harsh workup conditions. | 1. Maintain strict temperature control (e.g., 0-5 °C) during the addition of the nitrating agent. 2. Add the nitrating mixture dropwise to manage the exothermic reaction. 3. Use a milder base for neutralization and avoid prolonged exposure to strong acids or bases. |
Poor Purity (Presence of Isomers and Other Impurities)
| Observed Issue | Potential Cause | Recommended Solution |
| High percentage of isomeric byproducts (e.g., 2,4-Dibromo-5-nitropyridine) | 1. Nitration temperature is too high, reducing regioselectivity. 2. Incorrect ratio of nitrating agents. | 1. Perform the addition of the nitrating agent at a very low temperature (e.g., below 0 °C) and maintain this for the initial phase of the reaction. 2. Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired 3-nitro isomer. |
| Presence of unreacted 2,4-dibromopyridine | Incomplete reaction. | See "Low Yield or Incomplete Reaction" troubleshooting section. |
| Difficulty in separating isomers by column chromatography | Similar polarity of the isomers. | 1. Use a high-resolution silica gel column. 2. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. 3. Consider preparative HPLC for high-purity requirements. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dibromopyridine
This protocol is adapted from a known procedure for the synthesis of 2,4-dibromopyridine.[2]
Materials:
-
2,4-Dihydroxypyridine
-
Phosphorus oxybromide (POBr₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a Schlenk flask, combine 2,4-dihydroxypyridine and phosphorus oxybromide.
-
Heat the reaction mixture to 125 °C for approximately 4.5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into water.
-
Neutralize the solution with sodium carbonate and extract the product with dichloromethane.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent in vacuo to yield crude 2,4-dibromopyridine.
-
The crude product can be purified further by column chromatography if necessary.
Protocol 2: Nitration of 2,4-Dibromopyridine
This is a plausible protocol based on standard nitration procedures for deactivated aromatic rings.
Materials:
-
2,4-Dibromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Sodium Carbonate solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve 2,4-dibromopyridine in concentrated sulfuric acid in the reaction flask and cool the solution to 0-5 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add the pre-mixed and cooled nitrating mixture dropwise to the solution of 2,4-dibromopyridine, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at low temperature for a set period (e.g., 1-2 hours). Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Neutralization and Isolation: Slowly neutralize the solution with a sodium carbonate solution until the product fully precipitates. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
The following table summarizes expected outcomes and conditions based on analogous nitration reactions. Actual results will vary depending on specific experimental execution.
| Parameter | Condition 1 (Optimized for Selectivity) | Condition 2 (Higher Conversion) | Potential Outcome |
| Temperature | 0 - 5 °C | 20 - 25 °C | Higher temperatures may increase reaction rate but decrease regioselectivity. |
| Nitrating Agent | Stoichiometric H₂SO₄ / HNO₃ | Excess H₂SO₄ / HNO₃ | Excess reagent can drive the reaction but may lead to dinitration or degradation. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | Longer times may be needed for full conversion but risk byproduct formation. |
| Expected Yield | Moderate | Potentially higher, but with lower purity | A trade-off between yield and purity is common. |
| Purity | High | Lower, with isomeric byproducts | Lower temperatures generally favor higher purity. |
Visualizations
Caption: A high-level workflow for the two-step synthesis and purification of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 2,4-Dibromo-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,4-Dibromo-3-nitropyridine in organic solvents.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: My this compound is not dissolving in my chosen organic solvent, even with heating. What should I do?
Answer:
Poor solubility of this compound is a common challenge. If heating alone is insufficient, consider the following troubleshooting steps:
-
Solvent Selection: The polarity of your solvent may not be suitable for the polar nature of this compound. It is recommended to try a more polar solvent or a solvent mixture. While specific quantitative data is limited, polar aprotic solvents are generally used for similar compounds.[1] Consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][3]
-
Co-solvency: The addition of a small amount of a "good" solvent (one in which the compound has higher solubility) to a "bad" solvent (one with lower solubility) can significantly improve overall solubility.[4][5] For instance, you could try dissolving the compound in a minimal amount of DMF and then adding your primary solvent.
-
Sonication: Applying ultrasonic waves can help break down the solid particles, increasing the surface area and accelerating dissolution.[6][7][8][9] This technique is particularly useful for poorly soluble compounds.[6][7]
-
Micronization: Reducing the particle size of the solid through techniques like grinding or milling increases the surface area available for solvent interaction, which can enhance the dissolution rate.[4][5][10]
Question 2: I'm observing "oiling out" of my compound instead of crystallization during recrystallization attempts. How can I resolve this?
Answer:
"Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[11] To promote proper crystallization, you can try the following:
-
Lower the Crystallization Temperature: Initiate crystallization at a lower temperature.
-
Slow Cooling: Ensure a very slow cooling rate to allow for the formation of an ordered crystal lattice.
-
Adjust Concentration: If the solution is too concentrated, add a small amount of the "good" solvent to prevent supersaturation.[11]
-
Mixed Solvent System: A well-chosen mixed solvent system can be effective. Dissolve the compound in a minimal amount of a hot "good" solvent and then slowly add a "bad" solvent until turbidity (cloudiness) appears. Reheat the solution until it becomes clear and then allow it to cool slowly.[11]
Frequently Asked Questions (FAQs)
FAQ 1: What is the general solubility profile of this compound?
Solubility Overview Table
| Solvent Class | Example Solvents | Expected Qualitative Solubility of this compound |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP) | Higher solubility expected. These are often "go-to" solvents for similar compounds.[2] |
| Polar Protic | Ethanol, Methanol, Water | Moderate to low solubility expected. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether | Lower solubility expected compared to polar aprotic solvents.[2] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate solubility may be possible. |
| Aromatic | Toluene, Xylene | Low solubility expected. |
| Non-polar | Hexanes, Heptane | Very low to negligible solubility expected. |
FAQ 2: Are there any alternative, "greener" solvents I can use?
Yes, there is a growing emphasis on using more sustainable solvents in organic chemistry. Some alternatives to consider include:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a more sustainable alternative to THF.[12]
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable than THF and 2-MeTHF and resists peroxide formation.[12]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can be a replacement for DMF and NMP.
It is important to note that simply swapping solvents is not always possible, as the solvent can affect reaction rates and outcomes.[13] Experimental validation is crucial when substituting solvents.
FAQ 3: Can sonication degrade this compound?
While sonication is a powerful technique for improving solubility by breaking down particles, it is essential to use it judiciously.[6][7][8] Prolonged or high-intensity sonication can potentially lead to localized heating and, in some cases, degradation of sensitive compounds. It is advisable to:
-
Use a bath sonicator for gentle and uniform energy distribution.
-
Monitor the temperature of the sample during sonication.
-
Use short bursts of sonication rather than continuous application.
-
After sonication, it is good practice to verify the integrity of the compound using an appropriate analytical technique (e.g., TLC, HPLC, or NMR).
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To dissolve this compound in a solvent system where it has limited solubility.
Materials:
-
This compound
-
"Good" solvent (e.g., DMF or DMSO)
-
"Bad" solvent (the desired primary solvent)
-
Vial or flask
-
Stir plate and stir bar
-
Heating mantle (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in the vial.
-
Add the smallest possible volume of the "good" solvent (e.g., DMF) dropwise while stirring until the solid dissolves completely. Gentle warming can be applied if necessary.
-
Slowly add the "bad" solvent to the solution while continuing to stir.
-
If the compound begins to precipitate, add a few more drops of the "good" solvent until it redissolves.
-
Continue adding the "bad" solvent until the desired final concentration and solvent ratio are achieved.
Protocol 2: Dissolution using Sonication
Objective: To facilitate the dissolution of this compound using ultrasonic waves.
Materials:
-
This compound
-
Chosen organic solvent
-
Vial or flask
-
Bath sonicator
Procedure:
-
Add the weighed this compound and the desired volume of the organic solvent to a vial.
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Turn on the sonicator and sonicate the mixture. You can use short intervals (e.g., 5-10 minutes) to prevent excessive heating.
-
Visually inspect the solution periodically to check for dissolution.
-
Continue sonication until the solid is completely dissolved or no further dissolution is observed.
Visualizations
Caption: Workflow for Overcoming Poor Solubility.
Caption: Troubleshooting Logic for Dissolution Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hielscher.com [hielscher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Alternative Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Common side reactions in the functionalization of 2,4-Dibromo-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3-nitropyridine. The following sections address common side reactions and challenges encountered during its functionalization through Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when functionalizing this compound?
A1: The main challenges include controlling regioselectivity, preventing the formation of side products, and dealing with unexpected reactions. The electron-withdrawing nitro group at the 3-position strongly activates both the C2 and C4 positions for nucleophilic attack and palladium-catalyzed cross-coupling reactions. Key issues include:
-
Controlling Regioselectivity: Achieving selective substitution at either the C2 or C4 position can be difficult due to the similar activation of both sites.
-
Di-substitution: The high reactivity of the monosubstituted intermediate can lead to the formation of a disubstituted product.
-
Hydrodehalogenation (Debromination): Particularly in palladium-catalyzed reactions, the replacement of a bromine atom with a hydrogen atom is a common side reaction.
-
Nitro Group Reactivity: The nitro group can be sensitive to strongly basic or reducing conditions, leading to degradation or undesired side reactions. In some cases, migration of the nitro group has been observed in related systems.
Q2: Which bromine atom is more reactive in Nucleophilic Aromatic Substitution (SNAr) reactions?
A2: In SNAr reactions, the bromine at the C4 position is generally more susceptible to nucleophilic attack than the bromine at the C2 position. This is because the C4 position is para to the ring nitrogen and ortho to the strongly electron-withdrawing nitro group, which provides greater stabilization of the negative charge in the Meisenheimer intermediate.
Q3: Can I achieve selective functionalization at the C2 position?
A3: While the C4 position is electronically favored for SNAr, selective functionalization at the C2 position can be achieved, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the regioselectivity. For instance, bulky ligands in palladium catalysis can favor reaction at the less sterically hindered C2 position.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Observed Issue: Low yield of the desired monosubstituted product and formation of multiple products.
| Potential Cause | Recommended Solution |
| Di-substitution: The initially formed monosubstituted product is still reactive and undergoes a second substitution. | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).Perform the reaction at a lower temperature to control the reaction rate.Slowly add the nucleophile to the reaction mixture. |
| Formation of the undesired regioisomer: The nucleophile attacks both the C2 and C4 positions. | Lower the reaction temperature to increase selectivity.Screen different solvents; less polar solvents may favor attack at the more activated C4 position. |
| Nitro group migration: In the presence of a base and a polar aprotic solvent, the nitro group may migrate.[1][2] | Use a non-polar solvent if possible.Employ a weaker base or a non-nucleophilic base. |
| Decomposition of starting material or product: The reaction conditions (e.g., high temperature, strong base) are too harsh. | Decrease the reaction temperature.Use a milder base (e.g., K₂CO₃ instead of NaH or alkoxides). |
Experimental Protocol: General Procedure for SNAr with an Amine
-
Dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., acetonitrile, THF, or DMF) in a round-bottom flask under an inert atmosphere.
-
Add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.).
-
Add the amine nucleophile (1.0-1.2 eq.) dropwise at room temperature or a lower temperature.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Reaction pathways in the SNAr of this compound.
Suzuki-Miyaura Coupling
Observed Issue: Low yield of the desired cross-coupled product.
| Potential Cause | Recommended Solution |
| Homocoupling of the boronic acid: This is a common side reaction, often promoted by the presence of oxygen. | Thoroughly degas the reaction mixture and solvents before adding the palladium catalyst.Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom. | Use a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of stronger bases).Optimize the reaction temperature and time; prolonged heating can favor this side reaction. |
| Poor regioselectivity: Coupling occurs at both C2 and C4 positions. | The choice of ligand is critical. Bulky phosphine ligands can favor coupling at the less hindered C2 position.[3][4] Screen different palladium catalysts and ligand combinations. |
| Decomposition of the boronic acid: Boronic acids can be unstable, especially at high temperatures. | Use freshly purchased or recrystallized boronic acid.Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
Quantitative Data: Regioselectivity in Suzuki Coupling of 2,4-Dihalopyridines
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product Ratio (C2:C4) | Reference |
| 2,4-Dibromopyridine | Pd(PPh₃)₄ | TlOH | Dioxane | 25 | C2 selective | [3] |
| 2,4-Dibromopyridine | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Toluene | 25 | C2 selective | [3] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | C4 selective | [5] |
Note: Data for this compound is limited; the above provides trends for related structures.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water or toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
Observed Issue: Low conversion or formation of hydrodehalogenated side product.
| Potential Cause | Recommended Solution |
| Incompatibility with the nitro group: Strong bases like NaOt-Bu can react with the nitro group or the acidic protons of the pyridine ring. | Use a weaker base such as Cs₂CO₃ or K₃PO₄.[6] |
| Hydrodehalogenation (Debromination): A common side reaction where the bromine is replaced by hydrogen. | Optimize the catalyst and ligand system. Electron-rich, bulky phosphine ligands can sometimes suppress this pathway.Lower the reaction temperature and shorten the reaction time. |
| Poor regioselectivity: Amination occurs at both C2 and C4. | For dihalopyridines, amination is often selective for the C2 position with appropriate catalyst/ligand choice. Screen different ligands to improve selectivity. |
| Catalyst deactivation: The amine or other components may coordinate too strongly to the palladium center. | Increase the catalyst loading or try a different palladium precursor.Ensure high purity of all reagents and solvents. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), ligand (1.2-2 times the Pd amount), and base (e.g., Cs₂CO₃, 1.5-2.0 eq.) to a dry Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4-Dibromo-3-nitropyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3-nitropyridine and its derivatives. The following information is designed to address common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often include positional isomers formed during the synthesis, such as isomers with the bromo and nitro groups in different positions on the pyridine ring. Unreacted starting materials and byproducts from side reactions during bromination and nitration are also potential impurities. The separation of these closely related isomers is often the primary purification challenge.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C for long-term stability.[1]
Q3: What is the general solubility profile of this compound derivatives?
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
| Problem | Potential Cause | Solution |
| Compound does not dissolve | The chosen solvent is not suitable. | Select a more polar solvent or a solvent mixture. For nitropyridine derivatives, ethanol or ethyl methyl ketone have been reported as suitable.[1] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Heat the mixture to redissolve the solid and then allow it to cool slowly.[1] |
| "Oiling out" instead of crystallization | The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. | Lower the temperature at which crystallization is initiated and ensure a slower cooling rate. If the solution is too concentrated, add a small amount of the "good" solvent. |
| Poor recovery of the purified product | The compound may be too soluble in the recrystallization solvent, even at low temperatures. | Choose a solvent in which the compound has a steep solubility curve (i.e., highly soluble at high temperatures and poorly soluble at low temperatures). Ensure the minimum amount of hot solvent is used to dissolve the crude product. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1] |
Column Chromatography
Column chromatography is a versatile method for separating mixtures of compounds.
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. For this compound derivatives, a gradient of ethyl acetate in hexane is a good starting point. The desired compound should have an Rf value of approximately 0.35 for effective separation. |
| Streaking or tailing of the compound spot on the TLC plate | The compound may be interacting too strongly with the stationary phase (silica gel), or the sample is overloaded. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine or acetic acid, to improve the peak shape.[1] Ensure the sample is not too concentrated when loaded onto the column. |
| Co-elution of impurities with the desired product | The polarity of the impurity and the product are very similar. | Use a longer chromatography column to increase the separation resolution. Employ a shallower solvent gradient during elution. Consider using a different stationary phase, such as alumina, or a different solvent system. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2] |
| Product degradation on the column | The compound may be unstable on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.1-1%). Alternatively, use a neutral stationary phase like alumina.[3] |
Quantitative Data
The following tables provide representative quantitative data for the purification of bromo-nitropyridine derivatives. These values should be used as a starting point and may require optimization for your specific compound.
Table 1: Representative TLC Conditions for Bromo-Nitropyridine Derivatives
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Approximate Rf of Product |
| Dibromo-nitropyridines | Silica Gel 60 F254 | Hexane:Ethyl Acetate (4:1) | 0.4 - 0.6 |
| Amino-bromo-nitropyridines | Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | 0.3 - 0.5 |
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Initial Eluent | Gradient |
| Silica Gel | 100% Hexane | Gradually increase the percentage of Ethyl Acetate (e.g., 0% to 20%) |
| Neutral Alumina | 100% Hexane | Gradually increase the percentage of Dichloromethane |
Table 3: Common Solvents for Recrystallization
| Solvent | Properties and Use Cases |
| Ethanol | A good general-purpose polar solvent for recrystallizing nitropyridine derivatives. |
| Ethyl Acetate/Hexane | A solvent mixture that can be fine-tuned for compounds with intermediate polarity. |
| Toluene | Suitable for less polar compounds, but be aware of the higher boiling point. |
| Water | Generally not suitable due to the low solubility of most organic compounds, but can be used as the "bad" solvent in a mixed-solvent system. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves.[1]
-
If the solution is colored and colored impurities are suspected, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)[1]
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.[1]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the column.[1]
-
Elute the Column: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[1]
-
Collect Fractions: Collect the eluent in a series of collection tubes.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.[1]
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.[1]
Visualizations
Caption: A typical workflow for the purification of a solid compound via recrystallization.
Caption: The general workflow for purification using silica gel column chromatography.
Caption: A simplified decision-making diagram for troubleshooting common purification issues.
References
Optimizing Cross-Coupling Reactions of 2,4-Dibromo-3-nitropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing palladium-catalyzed cross-coupling reactions involving 2,4-dibromo-3-nitropyridine. This versatile building block presents unique challenges and opportunities in the synthesis of novel compounds for pharmaceutical and materials science applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound.
Problem 1: Low or No Reaction Conversion
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may not be in the active Pd(0) state or may be poisoned.
-
Incorrect Ligand Choice: The ligand may not be suitable for the specific coupling reaction or may not adequately stabilize the catalyst.
-
Suboptimal Base: The base may be too weak to facilitate the transmetalation (in Suzuki and Sonogashira) or deprotonation (in Buchwald-Hartwig) step.
-
Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction.
-
Poor Solvent Choice: The solvent may not be appropriate for the solubility of the reactants or for stabilizing the catalytic species.
Solutions:
| Parameter | Recommendations |
| Catalyst | Use a pre-catalyst or ensure in-situ reduction of a Pd(II) source. For Suzuki and Sonogashira, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points. For Buchwald-Hartwig, Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand is often used. |
| Ligand | For Suzuki, triphenylphosphine (PPh₃) is a standard choice. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like Xantphos or BINAP can be effective.[1] |
| Base | For Suzuki, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed. For Sonogashira, an amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically required.[2] For Buchwald-Hartwig, strong bases like NaOtBu or K₃PO₄ are often necessary.[3] |
| Temperature | Start with a moderate temperature (e.g., 80-100 °C) and increase if no reaction is observed. Be aware that higher temperatures can sometimes lead to side reactions. |
| Solvent | Common solvents include dioxane, toluene, or DMF. Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst. |
Problem 2: Poor Regioselectivity (Reaction at both C2 and C4 positions)
Possible Causes:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the reaction of the less reactive C-Br bond.
-
Catalyst System: Some catalyst systems may not be selective for one position over the other.
Solutions:
-
Optimize Reaction Conditions: Start with milder conditions (lower temperature, shorter reaction time) to favor reaction at the more reactive position. The C4 position is generally more activated due to the electron-withdrawing nitro group.
-
Screen Catalysts and Ligands: The choice of ligand can significantly influence regioselectivity. For instance, in the coupling of 2,4-dibromopyridine, the ratio of PPh₃ to the palladium source can alter the site of reaction.
Problem 3: Formation of Side Products
Common Side Reactions and Solutions:
| Side Reaction | Cause | Solution |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; inefficient transmetalation. | Thoroughly degas all solvents and reagents. Ensure an inert atmosphere is maintained throughout the reaction. |
| Homocoupling of Alkyne (Glaser coupling in Sonogashira) | Presence of oxygen; high concentration of copper catalyst. | Degas the reaction mixture thoroughly. Use a minimal amount of copper(I) co-catalyst. |
| Reduction of the Nitro Group | Certain catalyst systems or reducing agents present in the reaction mixture. | Choose a catalyst system known to be compatible with nitro groups. Avoid reagents that can act as reducing agents under the reaction conditions. |
| Debromination (Hydrodehalogenation) | Presence of water or other protic sources; inefficient cross-coupling. | Use anhydrous solvents and reagents. Ensure the cross-coupling reaction is efficient to outcompete the debromination pathway. |
Frequently Asked Questions (FAQs)
Q1: Which bromine atom (at C2 or C4) is more reactive in cross-coupling reactions of this compound?
A1: The bromine at the C4 position is generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This is due to the strong electron-withdrawing effect of the nitro group at the C3 position, which activates the para-position (C4) more significantly than the ortho-position (C2). For the related compound, 2-amino-4-bromo-3-nitropyridine, cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig are reported to occur at the C4 position.[4][5]
Q2: What are good starting conditions for a Suzuki-Miyaura coupling of this compound?
A2: A good starting point would be to use Pd(PPh₃)₄ as the catalyst, K₂CO₃ or Cs₂CO₃ as the base, and a solvent system like dioxane/water or toluene/water. The reaction is typically heated to 80-100 °C. It is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation and homocoupling of the boronic acid.
Q3: Can I perform a Sonogashira coupling on this compound? What conditions should I use?
A3: Yes, a Sonogashira coupling should be feasible. Typical conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[2] The reaction is often run at temperatures ranging from room temperature to 80 °C.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A4: For a Buchwald-Hartwig amination, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often required to promote the reaction.[1] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically used.[3] The reaction is usually performed in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.
Q5: How can I purify the mono-substituted product from the starting material and di-substituted product?
A5: Column chromatography on silica gel is the most common method for purifying the products of these reactions. A gradient elution with a solvent system like hexanes and ethyl acetate is often effective. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential to separate the desired mono-substituted product from unreacted starting material and any di-substituted byproducts. Recrystallization can also be a useful purification technique if a suitable solvent is found.[4]
Experimental Protocols
The following are generalized protocols that can serve as a starting point for optimizing the cross-coupling reactions of this compound. Note: These are general procedures and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for optimizing a cross-coupling reaction.
Caption: A general workflow for setting up, running, and optimizing a cross-coupling reaction.
This technical support guide is intended to be a starting point for researchers working with this compound. Successful cross-coupling reactions will likely require careful optimization of the reaction conditions for each specific substrate combination.
References
How to avoid debromination in 2,4-Dibromo-3-nitropyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with 2,4-dibromo-3-nitropyridine, with a specific focus on preventing debromination.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for this compound?
This compound is a versatile building block primarily used in two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack. The C4-bromo position is particularly susceptible to displacement by nucleophiles like amines, alcohols, and thiols.[1][2][3] This is due to the stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[2][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at both the C2 and C4 positions can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][5][6] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
Q2: Why is debromination a common side reaction, and what causes it?
Debromination, or hydrodehalogenation, is a side reaction where a bromine atom is replaced by a hydrogen atom. This can occur under several conditions:
-
In Palladium-Catalyzed Reactions: This side reaction can be facilitated by the palladium catalyst itself. It can occur if the catalytic cycle is interrupted or if there are sources of hydride in the reaction mixture. For instance, certain bases, solvents, or additives can act as hydride donors. The use of bulky, electron-rich ligands can often minimize this side reaction by promoting the desired cross-coupling pathway.[7]
-
During Nucleophilic Aromatic Substitution: While less common, debromination can occur under harsh reaction conditions or in the presence of reducing agents.
Q3: How can I control the regioselectivity in reactions with this compound?
Controlling which bromine atom reacts is crucial for successful synthesis.
-
For SNAr reactions, the C4 position is generally more reactive towards nucleophilic attack due to the strong activating effect of the para-nitro group.[1]
-
For palladium-catalyzed cross-coupling reactions, the C2 position is typically more reactive.[6][8] However, the choice of ligand can significantly influence and even reverse this selectivity. Sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to promote coupling at the C4 position.[9]
Troubleshooting Guide: Avoiding Debromination
This guide provides specific troubleshooting steps to minimize or eliminate debromination during reactions with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Significant formation of mono-brominated (de-brominated) pyridine byproduct in a Suzuki-Miyaura coupling. | 1. Suboptimal Ligand: The phosphine ligand may not be effectively promoting the cross-coupling pathway over the debromination pathway. 2. Base-Induced Decomposition: Certain bases can promote protodeboronation of the boronic acid, leading to debromination of the pyridine. 3. Presence of Water: Excess water can lead to hydrolysis of the boronic acid and contribute to debromination. | 1. Ligand Screening: Switch to bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu labs (e.g., XPhos, SPhos, RuPhos).[7][10] These ligands can accelerate the reductive elimination step, outcompeting debromination. 2. Base Selection: Use a weaker or non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[10] 3. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere. |
| Debromination observed during a Buchwald-Hartwig amination. | 1. Catalyst System: The palladium precursor and ligand combination may not be optimal for the specific amine and substrate. 2. Reaction Temperature: High temperatures can sometimes favor side reactions, including debromination. 3. Base Strength: A very strong base might contribute to side reactions. | 1. Employ Advanced Catalyst Systems: Utilize pre-formed palladium catalysts or catalyst systems with bulky biarylphosphine ligands (e.g., BINAP, XPhos) which are known to be effective for challenging aminations.[7][11] 2. Optimize Temperature: Attempt the reaction at a lower temperature for a longer duration. 3. Base Optimization: While strong bases like NaOtBu or KOtBu are often necessary, screening different bases can sometimes mitigate side reactions. |
| Loss of a bromine atom during a nucleophilic aromatic substitution (SNAr) reaction. | 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition and debromination. 2. Presence of Impurities: Reducing impurities in the starting materials or solvents could contribute to debromination. | 1. Milder Conditions: If possible, lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS. 2. Purify Reagents: Ensure the purity of the nucleophile, solvent, and any additives. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol is a general guideline for a Suzuki-Miyaura coupling that favors reaction at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[12]
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C4 Position
This protocol outlines a general procedure for the selective amination at the C4 position, taking advantage of the SNAr reactivity. For a palladium-catalyzed approach, ligand selection would be critical for C4 selectivity.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine and DIPEA to the solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS. The C4-bromo is more susceptible to nucleophilic displacement.[1]
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography or recrystallization.
Visualizing Reaction Pathways
To aid in understanding the reaction dynamics, the following diagrams illustrate key concepts.
Caption: Regioselectivity in this compound reactions.
Caption: Troubleshooting workflow for debromination in cross-coupling.
References
- 1. 2-Bromo-4-(methylamino)-3-nitropyridine | 1396554-54-3 | Benchchem [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting guide for low reactivity of 2,4-Dibromo-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low reactivity issues encountered during experiments with 2,4-Dibromo-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
A1: this compound is a pyridine ring substituted with two bromine atoms and a powerful electron-withdrawing nitro group.[1] This substitution pattern significantly influences its reactivity. The pyridine ring is electron-deficient, and the nitro group further deactivates the ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr). The bromine atoms at positions 2 and 4 are susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions.
Q2: Which bromine atom is more reactive in this compound?
A2: The bromine atom at the 4-position (para to the nitrogen) is generally more activated towards nucleophilic attack than the bromine at the 2-position (ortho to the nitrogen). The nitro group at the 3-position provides strong electronic activation at the 4-position. However, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C2-position can exhibit higher reactivity due to the ease of oxidative addition of the C-Br bond at that position to the palladium catalyst.[2]
Q3: What are the most common reactions where low reactivity of this compound is observed?
A3: Low reactivity is often encountered in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are sensitive to various parameters, and the specific electronic and steric properties of this compound can present unique challenges.
Troubleshooting Guide for Low Reactivity
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | 1. Use a fresh, high-quality palladium catalyst. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.[3][4] 2. Select an appropriate phosphine ligand. For electron-deficient substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can be effective.[5] 3. Ensure anaerobic conditions. Degas all solvents and reagents thoroughly and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Inappropriate Base | 1. Choose a suitable base. The choice of base is critical for the transmetalation step.[4] Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. For sensitive substrates, a weaker base might be necessary. 2. Ensure the base is dry and of high purity. Water content can affect the reaction. |
| Suboptimal Solvent and Temperature | 1. Select an appropriate solvent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used.[6] 2. Optimize the reaction temperature. While some Suzuki couplings proceed at room temperature, heating is often required.[3] A temperature screen (e.g., 60°C, 80°C, 100°C) can help identify the optimal condition. |
| Boronic Acid/Ester Instability | 1. Check the quality of the boronic acid or ester. Protodeboronation is a common side reaction. Use fresh, pure reagents. 2. Consider using a boronate ester (e.g., pinacol ester) for improved stability. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination Reactions
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst/Ligand Combination | 1. Select a suitable palladium precatalyst and ligand. Systems like Pd₂(dba)₃ with ligands such as BINAP or Xantphos are commonly used.[7][8] For challenging substrates, specialized catalysts and ligands may be necessary. 2. Vary the catalyst loading. An increased catalyst concentration might improve the reaction rate.[9] |
| Base Incompatibility | 1. Choose the right base. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required.[10] 2. Ensure the base is completely dry. The presence of water can lead to side reactions and catalyst deactivation. |
| Amine Substrate Issues | 1. Verify the purity of the amine. Impurities can poison the catalyst. 2. Consider the pKa of the amine. Less basic amines may require stronger reaction conditions. |
| Solvent Effects | 1. Use an appropriate aprotic solvent. Toluene, dioxane, or THF are common choices.[8] The polarity of the solvent can influence the reaction outcome.[9] |
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving substituted bromopyridines, which can serve as a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, PCy₃, XPhos, SPhos | BINAP, Xantphos, DavePhos, JohnPhos[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | NaOtBu, KOtBu, LiHMDS, K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, 1,4-Dioxane, THF |
| Temperature | Room Temperature to 110°C | Room Temperature to 110°C |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and the ligand (e.g., XPhos, 0.02-0.10 eq.) in degassed solvent (e.g., 1,4-dioxane).
-
Add the degassed solvent to the reaction vessel containing the solids, followed by the catalyst solution via syringe.
-
If required, add degassed water.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the ligand (e.g., BINAP, 0.02-0.10 eq.), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Reactions with 2,4-Dibromo-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalytic cross-coupling reactions with 2,4-Dibromo-3-nitropyridine. The information is designed to address specific issues that may be encountered during experimentation and to provide guidance on catalyst selection and reaction optimization.
Disclaimer
Direct experimental data for cross-coupling reactions involving this compound is limited in the available literature. The protocols and data presented below are largely based on studies conducted with the analogous substrate, 2,4-dibromopyridine, and other substituted pyridines. The presence of the strong electron-withdrawing nitro group at the 3-position is expected to significantly influence the reactivity of the C-Br bonds at the C2 and C4 positions, likely making the pyridine ring more electron-deficient and potentially altering the typical regioselectivity. Researchers should consider the following information as a starting point and anticipate the need for optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?
A1: For the analogous 2,4-dibromopyridine, Suzuki-Miyaura cross-coupling reactions typically show a preference for C2-arylation when using mononuclear palladium catalysts.[1] However, the regioselectivity can be influenced by the catalyst system. For instance, altering the phosphine-to-palladium ratio or using ligand-free conditions has been shown to favor C4-selectivity in some cases. The strong electron-withdrawing effect of the 3-nitro group in this compound is expected to enhance the electrophilicity of the pyridine ring, which may alter this general trend. Careful screening of catalysts, ligands, and reaction conditions is therefore crucial to determine the regioselectivity for a specific transformation.
Q2: Which palladium catalysts are recommended for initial screening in reactions with this compound?
A2: For initial screening, a range of palladium catalysts, including both Pd(0) and Pd(II) sources, should be considered. Commonly used and commercially available palladium-phosphine complexes like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are good starting points.[2] More active and stable catalyst systems can be generated in situ from precursors such as Pd(OAc)₂ or Pd₂(dba)₃ with appropriate phosphine ligands.[2] For challenging couplings, newer generation pre-catalysts that are designed for ease of activation and high efficiency may also be explored.
Q3: What are common side reactions to watch out for when working with this compound?
A3: Common side reactions in palladium-catalyzed cross-coupling reactions include homocoupling of the starting materials, protodebromination (replacement of a bromine atom with hydrogen), and the formation of regioisomeric products.[3] The presence of the nitro group may also lead to undesired side reactions under certain conditions, such as reduction of the nitro group, particularly if using reducing agents or certain catalytic systems. Careful monitoring of the reaction by techniques like TLC or LC-MS is essential to identify the formation of byproducts.
Q4: How does the choice of base influence the reaction outcome?
A4: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki and Sonogashira couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[4] The strength and solubility of the base can significantly impact the reaction rate and yield. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often required.[4] The choice of base should be carefully considered, as it can also influence the stability of the substrate and reagents. For example, nitro groups can be sensitive to strong bases.[6]
Troubleshooting Guides
This section addresses common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst or a more active pre-catalyst. Increase catalyst loading incrementally. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. |
| Inappropriate Ligand | The choice of ligand is crucial. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands can be effective. For Buchwald-Hartwig aminations, specific ligands have been developed for different amine types (primary, secondary).[7] A screening of different ligands is recommended. |
| Insufficient Base Strength or Solubility | Select a base appropriate for the specific reaction type. Ensure the base is finely powdered and anhydrous for optimal reactivity. If solubility is an issue, consider a different solvent system or a more soluble base. |
| Low Reaction Temperature | Many cross-coupling reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, while monitoring for potential decomposition of starting materials or products. |
| Poor Solubility of Reagents | If the reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or a co-solvent system to improve solubility. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodebromination)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. |
| High Reaction Temperature | Elevated temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration. |
| Inappropriate Catalyst System | Some catalyst systems are more prone to promoting side reactions. Consider screening different palladium precursors and ligands. |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous, as water or other protic impurities can lead to protodebromination.[3] |
Issue 3: Poor Regioselectivity (Formation of a Mixture of C2 and C4 Substituted Products)
| Potential Cause | Recommended Solution |
| Catalyst System Not Optimized for Selectivity | Regioselectivity is highly dependent on the catalyst and ligand. For 2,4-dibromopyridine, C2 selectivity is often observed with standard palladium-phosphine catalysts, while ligand-free conditions or altered Pd:ligand ratios can favor C4.[1] A systematic screening of different catalyst systems is necessary to achieve the desired regioselectivity with this compound. |
| Reaction Temperature | Temperature can influence the relative rates of reaction at the two positions. Experiment with a range of temperatures to determine the optimal conditions for selectivity. |
| Steric and Electronic Effects of the Coupling Partner | The nature of the boronic acid, alkyne, or amine can influence the regioselectivity. Sterically bulky coupling partners may favor reaction at the less hindered position of the pyridine ring. |
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on analogous bromopyridine substrates.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Expected Influence of 3-Nitro Group |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | May require more electron-rich ligands to facilitate oxidative addition. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92 | Dppf is a robust ligand, potentially suitable for this electron-deficient system. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Bulky, electron-rich ligands like SPhos are often effective for challenging substrates. |
Table 2: Catalyst Systems for Sonogashira Coupling of Bromopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Expected Influence of 3-Nitro Group |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT - 60 | 4-12 | ~80-95 | The electron-deficient nature may facilitate the reaction, but optimization of the base and temperature is likely necessary. |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96 | Higher temperatures may be required to overcome any deactivation.[8] |
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Expected Influence of 3-Nitro Group |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60-90 | The choice of ligand is critical and will depend on the amine (primary vs. secondary).[7] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | ~85-95 | Xantphos is a versatile ligand for amination reactions. |
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. These should be considered as starting points and will likely require optimization for this compound.
1. General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. General Protocol for Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (1-5 mol%).
-
Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., Et₃N or DIPA, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
3. General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., BINAP or Xantphos, 1.1-1.5 equiv. relative to Pd), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for common cross-coupling reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Refinement of Workup Procedures for 2,4-Dibromo-3-nitropyridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3-nitropyridine. The following information is designed to address common challenges encountered during the workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for the synthesis of this compound?
A common method for the synthesis of 2,4-dibromopyridine, a related compound, involves reacting 2,4-dihydroxypyridine with phosphorus oxybromide. The workup for this reaction can be adapted for this compound. After cooling the reaction mixture, it is carefully poured into water or onto ice. The mixture is then neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent like dichloromethane. The combined organic extracts are then dried and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound and similar substituted pyridines include the removal of unreacted starting materials, isomeric byproducts, and other impurities formed during the synthesis. The separation of positional isomers, which have very similar polarities, can be particularly challenging and often requires careful optimization of purification techniques.[2]
Q3: What are some common impurities that might be present in the crude product?
Common impurities can include unreacted starting materials and over-brominated species, such as 2,3,4-tribromopyridine.[1] Depending on the synthetic route, positional isomers of the nitro group may also be present. The formation of dark, tarry byproducts can occur due to overheating or decomposition of the starting material or product.[2]
Q4: What purification techniques are most effective for this compound?
Flash column chromatography and recrystallization are the most common and effective methods for purifying this compound. The choice of technique will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
Column Chromatography
| Observed Issue | Potential Cause | Recommended Solution |
| Poor separation of product from impurities. | The polarity of the eluent is too high or too low. | Optimize the solvent system. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[1][2] Start with a low polarity mixture and gradually increase the polarity (gradient elution). |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in hexane. |
| Co-elution of the desired product with an impurity. | The chosen stationary phase or solvent system is not providing adequate resolution. | Try a different solvent system. For example, if a hexane/ethyl acetate system is not working, a dichloromethane/hexane system might provide better separation.[1] Using a longer column or a stationary phase with a smaller particle size can also improve resolution. |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel). | Consider using neutral or deactivated silica gel. Adding a small amount of a modifier like triethylamine to the eluent can sometimes help to improve the peak shape for basic compounds like pyridines. |
Recrystallization
| Observed Issue | Potential Cause | Recommended Solution |
| Product does not dissolve in the chosen solvent, even at elevated temperatures. | The solvent is not suitable for the compound. | Select a different solvent or a solvent mixture. For polar compounds like nitropyridines, polar solvents like ethanol or ethyl acetate are often good choices. A mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can also be effective. |
| Product "oils out" instead of forming crystals. | The solution is supersaturated, the cooling rate is too fast, or the melting point of the compound is lower than the boiling point of the solvent. | Try to cool the solution more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help to induce crystallization. If the solution is too concentrated, add a small amount of the "good" solvent. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was too large. | Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the mixture in an ice bath to maximize the precipitation of the product. Wash the collected crystals with a minimal amount of cold solvent. |
| Colored impurities remain in the crystals. | The colored impurity co-crystallizes with the product. | If the colored impurities are minor, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration. |
Experimental Protocols
General Workup Procedure
-
Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing crushed ice or cold water with vigorous stirring.[1]
-
Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to the mixture until the pH is neutral (pH ~7). Be cautious as gas evolution (CO2) may occur.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Eluent Selection: A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product. A typical starting point could be 9:1 hexane:ethyl acetate, with the polarity gradually increased as needed.[2]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent mixture and pour it into the chromatography column. Allow the silica gel to settle and pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with the starting eluent mixture. Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Data Presentation
| Purification Method | Solvent System / Conditions | Yield (%) | Purity (by HPLC/NMR) | Notes |
| Flash Chromatography | Hexane:Ethyl Acetate (Gradient) | e.g., 75 | e.g., >98% | Effective for removing polar and non-polar impurities. |
| Recrystallization | Ethanol/Water | e.g., 60 | e.g., >99% | Good for removing small amounts of impurities from a solid product. |
Mandatory Visualization
Caption: General workflow for the workup and purification of this compound.
References
Technical Support Center: Managing the Thermal Instability of 2,4-Dibromo-3-nitropyridine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3-nitropyridine. The information is presented in a question-and-answer format to address potential issues related to its thermal instability.
Disclaimer
The following information is for guidance purposes only and is based on available data for structurally related compounds and general principles of chemical safety. No specific experimental thermal decomposition data for this compound has been found in publicly available literature. It is imperative that users conduct their own thermal hazard assessments before using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: Based on its structure as a nitroaromatic compound, the primary thermal hazard is a potential for rapid and highly exothermic decomposition. Such a runaway reaction can lead to a rapid increase in temperature and pressure within a closed system, potentially causing vessel rupture and the release of toxic gases. A product supplier for this compound recommends storage at 0-8°C, suggesting potential instability at ambient or elevated temperatures.
Q2: Are there any specific temperature limits I should be aware of?
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 0-8°C in a tightly sealed container, protected from light and moisture. Storage in a refrigerator or cold room designed for chemical storage is advisable.
Q4: What are the potential decomposition products?
A4: While the exact decomposition pathway is not documented, thermal decomposition of similar nitroaromatic and brominated compounds can release toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen bromide (HBr), and carbon monoxide (CO).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change (darkening) of the solid during storage or handling at room temperature. | Thermal degradation may be occurring at a slow rate. | Immediately cool the material to 0-8°C. Evaluate the material's purity before use. Consider that the material may be more sensitive to thermal shock. |
| Exotherm observed during a reaction, even with controlled heating. | The reaction conditions (e.g., presence of bases, nucleophiles, or metal catalysts) may be lowering the decomposition temperature of the nitropyridine. | Immediately stop any heating and, if safe to do so, apply cooling. If the exotherm is uncontrollable, evacuate the area. After the event, thoroughly review the reaction conditions and perform a thermal hazard analysis of the reaction mixture. |
| Pressure build-up in a sealed reaction vessel. | Gas generation from decomposition. | Immediate and extreme caution is required. Do not attempt to open the vessel. If possible, cool the vessel externally. Evacuate the immediate area and follow emergency procedures. |
Data Presentation
As specific quantitative thermal analysis data for this compound is not publicly available, the following table provides a template for users to populate with their own experimental data obtained through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Table 1: User-Defined Thermal Analysis Data for this compound
| Parameter | Value | Method |
| Onset of Decomposition (Tonset) | User-defined | DSC |
| Peak of Exotherm (Tpeak) | User-defined | DSC |
| Heat of Decomposition (ΔHd) | User-defined | DSC |
| 5% Weight Loss Temperature (TGA) | User-defined | TGA |
For illustrative purposes, the following table shows the thermal data for a structurally related compound.
Table 2: Thermal Data for 2,4-dihydroxy-3-nitropyridine
| Parameter | Value | Source |
| Onset of Melting with Exotherm | 262.62°C | Patent Data |
Experimental Protocols
Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of any exothermic event, the peak temperature of the exotherm, and the integrated heat of decomposition (ΔHd).
Protocol 2: Mass Loss Analysis using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the TGA curve to determine the temperature at which significant mass loss begins (e.g., the temperature of 5% mass loss).
Visualizations
Validation & Comparative
Comparative Guide to the Reaction Products of 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,4-Dibromo-3-nitropyridine in key synthetic transformations, namely Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling. Understanding the regioselectivity and performance of this versatile building block is crucial for its effective application in the synthesis of novel pharmaceutical and agrochemical compounds. This document outlines the expected reaction pathways, compares its reactivity with alternative dihalonitropyridines, and provides detailed experimental protocols for key reactions.
Reactivity Overview and Regioselectivity
This compound possesses two reactive bromine atoms at positions C2 and C4 of the pyridine ring, activated by the electron-withdrawing nitro group at C3. The regioselectivity of substitution is highly dependent on the reaction type.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, nucleophilic attack is generally favored at the C4 position . This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the electronegative oxygen atoms of the para-nitro group.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira): In contrast to SNAr, palladium-catalyzed cross-coupling reactions are generally expected to occur preferentially at the C2 position . This is due to the higher electron deficiency at the C2 position, which facilitates the initial oxidative addition of the palladium catalyst.
Comparative Performance Data
While specific quantitative data for direct comparative studies of this compound against other dihalonitropyridines under identical conditions is limited in the available literature, the following tables provide a summary of expected and reported yields for key transformations. This data is compiled from studies on this compound and closely related analogues to provide a comparative perspective.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| This compound | Primary/Secondary Amine | 4-Amino-2-bromo-3-nitropyridine | Good (Expected) | General Reactivity Principles |
| 3-Bromo-4-nitropyridine | N-methylpiperazine | 4-(N-methylpiperazino)-3-nitropyridine | 14 | [1] |
| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | 4-(Cyclopentylamino)-2-chloro-5-nitropyridine | High (Qualitative) | General Reactivity Principles |
Table 2: Suzuki-Miyaura Coupling with Arylboronic Acids
| Starting Material | Boronic Acid | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | 2-Phenyl-4-bromo-3-nitropyridine | Moderate to Good (Expected) | General Reactivity Principles |
| 2,4-Dibromopyridine | Phenylboronic acid | 2-Phenyl-4-bromopyridine | Good (Qualitative) | General Reactivity Principles |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | 5-Aryl-2-methylpyridin-3-amine | 60-85 | [2] |
Table 3: Sonogashira Coupling with Terminal Alkynes
| Starting Material | Alkyne | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | 2-(Phenylethynyl)-4-bromo-3-nitropyridine | Moderate to Good (Expected) | General Reactivity Principles |
| 2-Amino-3-bromopyridines | Various terminal alkynes | 2-Amino-3-alkynylpyridines | up to 96 | [3] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | 2-Bromo-4-(phenylethynyl)pyridine | High (Qualitative) | [4] |
Experimental Protocols
The following are detailed experimental protocols for key reactions of this compound.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with a Primary Amine
This protocol describes the synthesis of a 4-amino-2-bromo-3-nitropyridine derivative, targeting the more reactive C4 position.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add triethylamine (2.0 eq.) to the solution.
-
Slowly add the primary amine (1.1 eq.) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-amino-2-bromo-3-nitropyridine derivative.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a 2-aryl-4-bromo-3-nitropyridine derivative, targeting the C2 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Degassed toluene
-
Degassed water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (3-5 mol%), SPhos (6-10 mol%), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective Sonogashira Coupling
This protocol describes the synthesis of a 2-alkynyl-4-bromo-3-nitropyridine derivative.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Add anhydrous DMF and triethylamine (2.0-3.0 eq.).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
Reactivity Face-Off: 2,4-Dibromopyridine vs. 2,6-Dibromopyridine in Synthetic Chemistry
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dibrominated pyridines are indispensable building blocks for the synthesis of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science. The strategic placement of bromine atoms on the pyridine ring dictates the molecule's reactivity and regioselectivity in a variety of cross-coupling and substitution reactions. This guide provides a detailed comparative analysis of the reactivity of 2,4-dibromopyridine and 2,6-dibromopyridine, supported by experimental data, to inform substrate selection and reaction optimization.
Executive Summary
The fundamental difference in reactivity between 2,4-dibromopyridine and 2,6-dibromopyridine lies in the electronic and steric environment of the bromine substituents. In 2,6-dibromopyridine, the two bromine atoms are chemically equivalent and symmetrically positioned adjacent to the nitrogen atom, influencing their reactivity in a predictable manner. Conversely, the bromine atoms in 2,4-dibromopyridine are in electronically distinct environments, leading to significant regioselectivity in their reactions. Generally, the C-Br bond at the 2-position of 2,4-dibromopyridine is more susceptible to oxidative addition in palladium-catalyzed reactions, while the 4-position is more activated towards nucleophilic aromatic substitution. This guide will delve into a comparative analysis of their performance in key synthetic transformations.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of dibromopyridines in these transformations is heavily influenced by the position of the bromine atoms.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. The choice between 2,4- and 2,6-dibromopyridine can lead to different substitution patterns and yields.
2,4-Dibromopyridine typically undergoes regioselective Suzuki-Miyaura cross-coupling at the C2 position with various boronic acids.[1] This selectivity is attributed to the higher electrophilicity of the C2 position. However, studies have shown that the regioselectivity can be switched to the C4 position by employing multinuclear palladium species as catalysts.[2]
2,6-Dibromopyridine allows for either selective mono- or di-arylation depending on the reaction conditions.[3][4] The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can promote selective mono-arylation, even at room temperature.[5]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-Dibromopyridine | ||||||||
| Arylboronic acid | Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄ | K₃PO₄ | - | 25 | - | 4-Bromo-2-arylpyridine | Good | [1] |
| Arylboronic acid pinacol esters | C₃-symmetric tripalladium clusters | - | - | - | - | 4-Bromo-2-arylpyridine | 91-99 | [1] |
| 2,6-Dibromopyridine | ||||||||
| Arylboronic acid | Pd(OAc)₂ / IPr-HCl | K₂CO₃ | H₂O/Acetonitrile | RT | 12 | Mono-arylated pyridine | - | [3] |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Di-arylated pyridine | 85 | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of the dibromopyridines in this reaction is crucial for the synthesis of aminopyridine derivatives.
2,4-Dibromopyridine exhibits regioselectivity, with the C2 position generally being more reactive towards amination under palladium catalysis.
2,6-Dibromopyridine can undergo both selective mono- and di-amination.[7][8] The choice of catalyst, ligand, and reaction conditions is critical to control the degree of substitution.[7][9] For instance, copper-catalyzed systems have been developed for the selective mono-amination of 2,6-dibromopyridine.[9]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,6-Dibromopyridine | ||||||||
| Primary Alkylamines | CuI/DMPAO | K₂CO₃ | H₂O | 118-200 | ~2.5 | Di-aminated pyridine | - | [8] |
| Various Amines | Pd₂(dba)₃ / BINAP | NaOBu-t | Toluene | 80 | 4 | Di-aminated pyridine | 60 | [10] |
| n-Pentylamine | Copper-catalyzed | - | - | - | - | Mono-aminated pyridine | 61 | [11] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, introducing alkynyl moieties.
2,4-Dibromopyridine can react selectively at the C2 position in Sonogashira couplings.[1]
2,6-Dibromopyridine can be functionalized with terminal alkynes to yield both mono- and di-alkynylated products.[3][12][13]
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,6-Dibromopyridine | ||||||||
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | - | Mono/Di-alkynylated pyridine | - | [3] |
| Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Di-alkynylated pyridine | 72-96 | [14][15] |
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.[16][17][18]
2,4-Dibromopyridine: In classical SNAr reactions, the C4 position is generally more susceptible to nucleophilic attack.[19] This is due to the greater stabilization of the Meisenheimer intermediate formed upon attack at the para position, where the negative charge can be delocalized onto the electronegative nitrogen atom.[17][18][19]
2,6-Dibromopyridine: The two bromine atoms are equivalent, and mono-substitution is straightforward. However, the introduction of an electron-donating group in the first substitution deactivates the ring towards a second nucleophilic attack.[19]
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
A general workflow for palladium-catalyzed cross-coupling reactions is depicted below. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine (Mono-arylation)[3]
-
To a dry Schlenk flask, add 2,6-dibromopyridine (1.0 eq.), arylboronic acid (1.1 eq.), Palladium(II) acetate (Pd(OAc)₂) (0.001 eq.), 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (0.002 eq.), and Potassium carbonate (K₂CO₃) (2.0 eq.).
-
Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 1:1 mixture of water and acetonitrile via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol: Buchwald-Hartwig Amination of 2,6-Dibromopyridine[7]
-
In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base to the flask and seal it with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Detailed Protocol: Sonogashira Coupling of 2,6-Dibromopyridine[3]
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify by column chromatography.
Logical Relationship of Reactivity
The following diagram illustrates the key factors influencing the reactivity and selectivity of the two dibromopyridine isomers.
Caption: Factors governing the reactivity of 2,4- and 2,6-dibromopyridine.
Conclusion
The choice between 2,4-dibromopyridine and 2,6-dibromopyridine as a synthetic precursor is a critical decision that must be guided by the desired substitution pattern and the specific transformation being targeted. For palladium-catalyzed cross-coupling reactions, 2,4-dibromopyridine offers a route to regioselectively functionalize the C2 position, while 2,6-dibromopyridine provides a platform for controlled mono- or di-substitution. In nucleophilic aromatic substitution reactions, the inherent electronic properties of the pyridine ring favor substitution at the C4 position of 2,4-dibromopyridine. A thorough understanding of these reactivity differences, coupled with careful optimization of reaction conditions, is essential for the successful synthesis of target molecules. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cssp.chemspider.com [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scirp.org [scirp.org]
- 15. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
- 19. benchchem.com [benchchem.com]
Validating the Regioselectivity of Substitution on 2,4-Dibromo-3-nitropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regioselectivity of substitution reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of the nucleophilic aromatic substitution (SNAr) on 2,4-dibromo-3-nitropyridine, offering insights into the preferential reaction sites and the underlying electronic factors. This analysis is supported by analogous experimental data and established mechanistic principles.
Executive Summary
Nucleophilic aromatic substitution reactions on this compound are predicted to exhibit a strong regioselectivity for substitution at the C4 position. This preference is primarily dictated by the superior electronic stabilization of the reaction intermediate when the nucleophilic attack occurs at the carbon atom para to the strongly electron-withdrawing nitro group. While substitution at the C2 position is electronically feasible, it is generally considered less favorable. This guide will delve into the mechanistic basis for this selectivity and provide a comparative overview of expected reactivity with various nucleophiles.
Factors Governing Regioselectivity
The regioselectivity of SNAr reactions on substituted pyridines is governed by the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate, which is formed upon nucleophilic attack. In the case of this compound, both the pyridine nitrogen and the nitro group play a crucial role in activating the ring towards nucleophilic attack.
The key determinant for the observed regioselectivity is the position of the nitro group relative to the leaving groups (bromine atoms). The nitro group at the C3 position exerts its electron-withdrawing effect on both the C2 and C4 positions. However, the stabilization of the Meisenheimer intermediate is more effective when the attack occurs at the C4 position. This is because the negative charge can be delocalized onto the oxygen atoms of the para-nitro group through a resonance structure, a stabilizing effect that is not possible for the ortho-positioned C2. This is a well-established principle in nucleophilic aromatic substitution chemistry.[1]
Comparative Performance with Alternative Substrates
The regioselectivity observed in this compound is consistent with that of structurally similar compounds. For instance, in the case of 2,4-dichloro-5-nitropyridine, experimental data consistently shows a strong preference for nucleophilic substitution at the C4 position.[1] This provides strong evidence to predict a similar outcome for this compound.
Expected Regioselectivity with Common Nucleophiles
Based on the mechanistic principles outlined above, a clear preference for C4 substitution is anticipated for a wide range of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Expected Major Product | Expected Regioselectivity (C4:C2 Ratio) |
| Amines | Primary & Secondary Amines | 4-Amino-2-bromo-3-nitropyridine | High |
| Alkoxides | Sodium Methoxide | 4-Methoxy-2-bromo-3-nitropyridine | High |
| Thiols | Sodium Thiophenoxide | 2-Bromo-4-(phenylthio)-3-nitropyridine | High |
Experimental Protocols
While specific experimental data for a range of nucleophiles on this compound is not extensively documented in publicly available literature, the following general protocol for a selective C4-amination is adapted from procedures for analogous compounds and serves as a representative experimental methodology.[1]
General Protocol for Selective C4-Amination
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Amine and Base: To the stirred solution, add the amine (1.1-1.5 eq.) and the base (2.0 eq.).
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 4-amino-2-bromo-3-nitropyridine.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships.
Caption: Comparison of C4 vs. C2 nucleophilic attack pathways.
Caption: Step-by-step workflow for a typical C4-amination reaction.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on this compound is strongly predicted to favor the C4 position. This is a consequence of the enhanced stabilization of the Meisenheimer intermediate through resonance delocalization of the negative charge onto the para-nitro group. This predictable selectivity makes this compound a valuable and reliable building block for the synthesis of 4-substituted-2-bromo-3-nitropyridine derivatives, which are important intermediates in the development of novel pharmaceuticals and other functional materials. Researchers can confidently design synthetic strategies that leverage this pronounced C4 reactivity.
References
A Comparative Spectroscopic Analysis of 2,4-Dibromo-3-nitropyridine and Its Analogs
This guide provides a detailed spectroscopic comparison of 2,4-Dibromo-3-nitropyridine with its halogenated and nitrated pyridine analogs. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 2-Chloro-3-nitropyridine | CDCl₃ | 8.64 (dd), 8.25 (dd), 7.51 (dd) | J = 4.7, 1.8 Hz; J = 8.0, 1.8 Hz; J = 8.0, 4.7 Hz[1] |
| 2-Bromo-3-nitropyridine | CDCl₃ | 8.65 (dd), 8.35 (dd), 7.55 (dd) | J = 4.7, 1.8 Hz; J = 8.1, 1.8 Hz; J = 8.1, 4.7 Hz |
| 2,4-Dichloro-3-nitropyridine | CDCl₃ | 8.65 (d), 7.65 (d) | J = 5.0 Hz |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Data Not Available | Data Not Available |
| 2-Chloro-3-nitropyridine | Acetone | 152.0, 149.9, 137.9, 130.2, 125.9 |
| 2-Bromo-3-nitropyridine | CDCl₃ | 153.1, 142.0, 138.8, 129.1, 122.9 |
| 2,4-Dichloro-3-nitropyridine | CDCl₃ | 151.8, 150.2, 139.1, 127.3, 120.9 |
Table 3: IR Spectroscopic Data
| Compound | Major Absorption Bands (cm⁻¹) |
| This compound | Data Not Available |
| 2-Chloro-3-nitropyridine | 1572, 1525, 1350 (NO₂ stretch); 1100-1000 (C-Cl stretch); Aromatic C-H and C=C/C=N stretches |
| 2-Bromo-3-nitropyridine | 1570, 1528, 1348 (NO₂ stretch); 1050-950 (C-Br stretch); Aromatic C-H and C=C/C=N stretches |
| 2,4-Dichloro-3-nitropyridine | 1580, 1535, 1355 (NO₂ stretch); 1120, 1080 (C-Cl stretch); Aromatic C-H and C=C/C=N stretches |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragments (m/z) |
| This compound | 281.89 g/mol [2] | Data Not Available |
| 2-Chloro-3-nitropyridine | 158.54 g/mol [3] | 158/160 (M+), 112 (M-NO₂), 76 (C₄H₂NCl)[4] |
| 2-Bromo-3-nitropyridine | 202.99 g/mol [5] | 202/204 (M+), 156/158 (M-NO₂), 76 (C₅H₃N) |
| 2,4-Dichloro-3-nitropyridine | 192.99 g/mol [6] | 192/194/196 (M+), 146/148/150 (M-NO₂), 111/113 (M-NO₂-Cl) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[7]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width typically set from 0 to 12 ppm.[7]
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A larger number of scans was typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture was then compressed in a die under high pressure to form a transparent pellet.[1]
-
Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Spectra were typically recorded in the mid-infrared range (4000-400 cm⁻¹).[7]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples were introduced into the mass spectrometer and ionized using Electron Ionization (EI) at 70 eV.[8] This hard ionization technique leads to the formation of a molecular ion and characteristic fragment ions.
-
Instrumentation: A mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or quadrupole analyzer, was used.
-
Data Acquisition: Mass spectra were acquired over a relevant mass-to-charge (m/z) range.
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between this compound and its analogs discussed in this guide.
This guide provides a foundational spectroscopic comparison for this compound and its analogs. Further experimental work is encouraged to obtain a more complete dataset for this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 4. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 5. 2-Bromo-3-nitropyridine 98 19755-53-4 [sigmaaldrich.com]
- 6. 2,4-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 10535773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KBr pellet method: Significance and symbolism [wisdomlib.org]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,4-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polysubstituted pyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2,4-Dibromo-3-nitropyridine stands out as a versatile scaffold, offering two distinct reactive sites for the introduction of molecular diversity. The regioselective functionalization of this substrate through cross-coupling reactions is of significant interest, yet challenging due to the influence of the electron-withdrawing nitro group and the differential reactivity of the two bromine atoms. This guide provides a comparative overview of catalytic systems for the cross-coupling of this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Introduction to Cross-Coupling on this compound
The pyridine core is a prevalent motif in a vast array of bioactive molecules. The ability to selectively introduce substituents at specific positions is crucial for tuning the pharmacological properties of these compounds. This compound presents two carbon-bromine bonds at the C2 and C4 positions, which can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The inherent electronic properties of the pyridine ring, further modulated by the strongly electron-withdrawing nitro group at the C3 position, render the C4 position more susceptible to nucleophilic attack. This electronic bias, coupled with the choice of catalyst, ligand, and reaction conditions, allows for a degree of regiochemical control in cross-coupling reactions.
Catalyst Performance Comparison
The selection of an appropriate catalyst and ligand system is paramount for achieving high yields and regioselectivity in the cross-coupling of this compound. Below is a summary of representative catalytic systems and their performance in different types of cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Aryl-2-bromo-3-nitropyridine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 90 | 10 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 8 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Amino-2-bromo-3-nitropyridine |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 78 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 72 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 81 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Alkynyl-2-bromo-3-nitropyridine |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF/DMF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 70 | 8 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | i-Pr₂NEt | Acetonitrile | 50 | 12 | 88 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/ethanol/water mixture), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Na₂CO₃, 2.0 mmol) are added. The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The solvent (e.g., toluene) is added, followed by this compound (1.0 mmol) and the amine (1.2 mmol). The vessel is sealed and heated to the desired temperature with stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired aminated product.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF/DMF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), the copper(I) co-catalyst (e.g., CuI, 5 mol%), and the base (e.g., triethylamine, 3.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at the indicated temperature until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Caption: General experimental workflows for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Signaling Pathway and Logical Relationships
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The selective functionalization of this compound via cross-coupling reactions offers a powerful strategy for the synthesis of novel and diverse pyridine-containing molecules. The choice of the catalytic system is critical in determining the outcome of the reaction, with palladium-based catalysts in combination with appropriate ligands and bases providing a versatile toolkit for chemists. The data and protocols presented in this guide offer a starting point for researchers to explore the rich chemistry of this valuable building block. Further optimization and screening of catalysts and reaction conditions may be necessary to achieve the desired outcomes for specific synthetic targets.
A Comparative Analysis of Suzuki and Stille Reactions for the Functionalization of 2,4-Dibromo-3-nitropyridine
For researchers, scientists, and professionals in drug development, the selective functionalization of heteroaromatic compounds is a cornerstone of modern synthesis. The highly functionalized pyridine scaffold, in particular, is a privileged motif in a vast array of pharmaceuticals. This guide provides a comparative study of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and the Stille couplings, as applied to the challenging substrate 2,4-Dibromo-3-nitropyridine. This analysis is based on established chemical principles and extrapolated data from analogous systems to provide a predictive framework for reaction design and optimization.
The presence of two bromine atoms at positions 2 and 4, along with a deactivating nitro group at position 3, makes this compound a complex substrate for cross-coupling reactions. The choice between the Suzuki and Stille reactions will depend on a variety of factors, including desired regioselectivity, functional group tolerance, and practical considerations such as reagent availability and toxicity.
Performance Comparison: Suzuki vs. Stille
| Feature | Suzuki Reaction | Stille Reaction |
| Typical Yields | Moderate to high, but can be sensitive to substrate and conditions. | Generally high and less sensitive to electronic effects. |
| Regioselectivity | Typically favors coupling at the more electrophilic C2 position. | Can be tuned with additives; may favor C2 or C4 depending on conditions. |
| Reagent Toxicity | Boronic acids are generally of low toxicity. | Organotin reagents are highly toxic. |
| Reagent Availability | A vast library of boronic acids is commercially available. | Organostannanes often require in-house synthesis. |
| Byproduct Removal | Boron-containing byproducts are generally easy to remove. | Tin-containing byproducts can be difficult to separate from the product. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, very tolerant of a wide range of functional groups. |
Logical Workflow for Reaction Selection
Caption: Decision workflow for choosing between Suzuki and Stille reactions.
Experimental Protocols
The following are generalized experimental protocols that should be optimized for the specific coupling partners and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki coupling of bromo-pyridines[1][2].
Reaction Scheme:
Caption: General scheme for the Suzuki reaction of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Stille Coupling
This protocol is adapted from procedures for the Stille coupling of dihalopyridines[3].
Reaction Scheme:
Caption: General scheme for the Stille reaction of this compound.
Materials:
-
This compound (1.0 eq.)
-
Organostannane (1.1 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Both the Suzuki and Stille reactions are powerful methods for the functionalization of this compound. The Suzuki reaction is often the preferred initial choice due to the low toxicity and wide availability of boronic acids[4]. However, for substrates where the Suzuki reaction provides low yields or undesired side reactions, the Stille coupling offers a robust alternative with excellent functional group tolerance, albeit with the significant drawback of using highly toxic organotin reagents[5][6]. The choice of reaction will ultimately be guided by the specific synthetic goals, available resources, and safety considerations. Careful optimization of the reaction conditions, including the catalyst, ligand, base (for Suzuki), and solvent, is crucial for achieving the desired outcome with high efficiency.
References
Verifying the Purity of Synthesized 2,4-Dibromo-3-nitropyridine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 2,4-Dibromo-3-nitropyridine is of paramount importance. The presence of impurities can significantly impact the outcomes of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for verifying the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of a broad range of organic compounds, including halogenated nitropyridines. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the target compound from structurally similar impurities that may arise during synthesis.
A typical HPLC analysis of this compound would involve a C18 stationary phase and a mobile phase gradient of acetonitrile and water with an acidic modifier, such as formic or phosphoric acid, to ensure good peak shape. Detection is typically carried out using a UV detector at a wavelength where the analyte and potential impurities exhibit strong absorbance.
Comparison of Analytical Techniques for Purity Verification
While HPLC is a powerful tool, other analytical methods can provide complementary information or may be more suitable for identifying specific types of impurities. The choice of technique often depends on the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Purity (%) | >99% (area normalization) | >99% (area normalization) | Absolute purity determination |
| Common Impurities Detected | Starting materials, isomeric byproducts, non-volatile decomposition products. | Residual solvents, volatile starting materials, volatile byproducts. | A wide range of impurities with distinct proton signals. |
| Strengths | Excellent for non-volatile and thermally labile compounds, robust quantification. | High resolution for volatile compounds, definitive identification of impurities through mass spectra. | Provides structural information, absolute quantification without a specific reference standard for each impurity. |
| Limitations | Peak identification can be ambiguous without reference standards. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile.
-
Further dilute with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is intended for the identification of volatile impurities and residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This method provides an absolute purity determination.
-
Instrumentation: A high
Cross-Validation of Experimental and Computational Data for 2,4-Dibromo-3-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for the compound 2,4-Dibromo-3-nitropyridine. As a versatile intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural and spectroscopic properties is crucial.[1] This document summarizes available experimental data, outlines standard characterization protocols, and describes the application of computational chemistry for data validation and prediction.
Overview of this compound
This compound is a substituted pyridine ring with the molecular formula C₅H₂Br₂N₂O₂ and a molecular weight of 281.89 g/mol .[1] It typically appears as a light brown powder and is utilized as a building block in the synthesis of more complex, biologically active molecules.[1] Due to its reactive nature, stemming from the presence of two bromine atoms and a nitro group, it is a key component in the development of novel therapeutic agents and crop protection products.[1]
Data Presentation: Experimental vs. Computational
Direct experimental spectroscopic data for this compound is not extensively available in public literature. Therefore, this guide presents a combination of known physical properties and predicted spectroscopic data based on closely related analogs. The computational data section outlines the expected outcomes from theoretical calculations, which serve as a powerful tool for comparison and validation once experimental data is acquired.
Table 1: Physical and Spectroscopic Data Comparison
| Property | Experimental Data (Predicted where noted) | Computational Data (Theoretical Prediction) |
| Molecular Weight | 281.89 g/mol [1] | 281.89 g/mol (Calculated from molecular formula) |
| Appearance | Light brown powder[1] | Not Applicable |
| Melting Point | Data not available in searched literature. | Can be predicted using computational methods, though accuracy may vary. |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm): - H-5: ~7.0-7.5 (doublet)- H-6: ~8.0-8.5 (doublet)(Predictions are based on analogs like 2-Amino-4-bromo-3-nitropyridine where aromatic protons are in a similar range)[2] | Calculated Chemical Shifts: Density Functional Theory (DFT) calculations, specifically using the GIAO (Gauge-Independent Atomic Orbital) method, can predict ¹H NMR chemical shifts.[3][4] These calculations provide theoretical values for each proton, which can be compared against experimental spectra for structural verification. |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): - C-2: ~155-160- C-3: ~130-135- C-4: ~115-120- C-5: ~110-115- C-6: ~150-155(Predictions are based on analogs like 2-Amino-4-bromo-3-nitropyridine)[2] | Calculated Chemical Shifts: Similar to ¹H NMR, DFT calculations can predict ¹³C NMR chemical shifts.[5] This is particularly useful for assigning quaternary carbons and other signals that may be difficult to interpret from experimental data alone. |
| Infrared (IR) | Predicted Wavenumbers (cm⁻¹): - ~3100-3000 (C-H stretching, aromatic)- ~1550-1500 and ~1350-1300 (N-O stretching, nitro group)- ~1600-1450 (C=C and C=N stretching, aromatic ring)- Below 1000 (C-Br stretching)(Predictions based on typical vibrational modes for substituted pyridines and nitro compounds) | Calculated Vibrational Frequencies: Computational methods can calculate the vibrational frequencies corresponding to different molecular motions.[6] These calculated frequencies, often scaled to correct for theoretical approximations, can be correlated with experimental IR and Raman spectra to aid in peak assignment.[7] |
| Mass Spectrometry (MS) | Expected Molecular Ion Peak (m/z): - A cluster of peaks around m/z 280, 282, and 284, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).(Based on the molecular formula and the natural abundance of bromine isotopes) | Predicted Mass Spectrum: While computational methods do not typically predict the entire mass spectrum, they can confirm the exact mass of the molecular ion and predict fragmentation pathways. This information is valuable for interpreting experimental mass spectra. |
Experimental Protocols
The following are generalized protocols for obtaining the experimental data cited above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence over a spectral width of 0-12 ppm.[2]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[2]
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.[2]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[2]
-
Data Acquisition: Record the spectrum over the mid-infrared range, typically 4000-400 cm⁻¹.[2]
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2]
-
Instrumentation: Employ a mass spectrometer capable of high-resolution mass measurements, such as a time-of-flight (TOF) or quadrupole analyzer.[2]
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak cluster and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of two bromine atoms should be a key diagnostic feature.[2]
Computational Methodology
Computational chemistry offers a powerful avenue for predicting and validating the properties of molecules like this compound.
-
Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[3][4] DFT calculations can be employed to:
-
Software: Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan.
-
Basis Sets: The choice of basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for the accuracy of the calculations.[6]
The synergy between experimental NMR and DFT calculations is particularly powerful for structural elucidation and assignment of complex spectra.[3][4]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of experimental and computational data for a given chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vibrational frequencies and structural determinations of 3,5-dibromo-1,2,4-trithia-3,5-diborolane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized 3-Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
The 3-nitropyridine scaffold is a crucial building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an attractive starting point for the synthesis of a wide range of functionalized molecules. This guide provides a comprehensive comparison of the most common synthetic routes to functionalized 3-nitropyridines, offering quantitative data, detailed experimental protocols, and logical workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of functionalized 3-nitropyridines can be broadly categorized into four main strategies: direct nitration of pyridines, nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridines, functionalization of the 3-nitropyridine core via methods like Vicarious Nucleophilic Substitution (VNS), and construction of the nitropyridine ring through multi-component reactions.
Data Presentation: A Comparative Overview
The following tables summarize the key features, advantages, and limitations of each synthetic approach, along with representative quantitative data.
Table 1: Direct Nitration of Pyridines
| Nitrating Agent/System | Substrate Scope | Typical Yields | Key Advantages | Key Limitations |
| HNO₃ / H₂SO₄ | Unsubstituted and some substituted pyridines | Low to moderate (often <30%) | Readily available and inexpensive reagents. | Harsh reaction conditions, low yields, and poor regioselectivity.[1] |
| N₂O₅ then NaHSO₃ (Bakke's Procedure) | Unsubstituted and some substituted pyridines | Good (e.g., 77% for pyridine)[1] | Milder conditions than mixed acid, good yields. | Requires the preparation of N₂O₅. |
| HNO₃ / Trifluoroacetic Anhydride | Various substituted pyridines | Moderate to good (10-83%)[2] | Good yields for a range of substrates. | Trifluoroacetic anhydride is corrosive and expensive. |
| Dearomatization-Rearomatization | 2-Arylpyridines | Good to excellent (70-87%)[3] | High regioselectivity for the meta-position, mild conditions. | Requires a pre-functionalized pyridine. |
Table 2: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Product | Yield (%) |
| 2-Chloro-3-nitropyridine | Ammonia | 2-Amino-3-nitropyridine | High |
| 2-Chloro-3-nitropyridine | Various amines | 2-(Substituted-amino)-3-nitropyridines | Generally high |
| 2-Chloro-4-methyl-3-nitropyridine | Piperidine | 2-Piperidino-4-methyl-3-nitropyridine | 95 |
| 2-Chloro-4-methyl-3-nitropyridine | Hydrazine | 2-Hydrazino-4-methyl-3-nitropyridine | 80 |
Table 3: Vicarious Nucleophilic Substitution (VNS) on 3-Nitropyridine
| Nucleophile Precursor | Reagents | Position of Substitution | Yield (%) |
| Chloromethyl phenyl sulfone | KHMDS, DMF | C4 and C2 | Good |
| Isopropyl phenyl sulfone | KHMDS, DMF | No reaction (adduct formed)[4] | 0[4] |
| Hydroxylamine | KOH, DMSO | C2 | Moderate to good |
| 4-Amino-1,2,4-triazole | KOH, DMSO | C2 | Good |
Table 4: Three-Component Ring Transformation
| Ketone | Nitrogen Source | Product | Yield (%) |
| Cyclohexanone | Ammonia | 5,6,7,8-Tetrahydro-5-nitroquinoline | 83[5] |
| Acetophenone | Ammonia | 2-Phenyl-5-nitropyridine | 65[5] |
| Propiophenone | Ammonia | 2,3-Diphenyl-5-nitropyridine | 70[5] |
| Various aldehydes | Ammonium acetate | 3-Substituted-5-nitropyridines | Moderate to high[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Direct Nitration of a Substituted Pyridine using Nitric Acid in Trifluoroacetic Anhydride
This procedure is adapted from the work of Katritzky et al.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, chill trifluoroacetic anhydride (6.0 eq.) in an ice bath.
-
Substrate Addition: Slowly add the substituted pyridine (1.0 eq.) to the cooled trifluoroacetic anhydride while maintaining the temperature at 0-5 °C. Stir the mixture for 2 hours at this temperature.
-
Nitrating Agent Addition: Add concentrated nitric acid (2.5 eq.) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 12 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a solution of sodium metabisulfite in ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium carbonate) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution on 2-Chloro-3-nitropyridine
This is a general procedure for the reaction of 2-chloro-3-nitropyridine with an amine nucleophile.
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol, DMF, or DMSO.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the solution. For less reactive amines, a base (e.g., K₂CO₃, Et₃N) may be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to a temperature between 50 °C and 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product is often purified by recrystallization or column chromatography.
Protocol 3: Vicarious Nucleophilic Substitution on 3-Nitropyridine
This protocol is a general representation of a VNS reaction with a carbon nucleophile.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbanion precursor (e.g., chloromethyl phenyl sulfone, 1.1 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to -40 °C and add a strong base such as potassium hexamethyldisilazide (KHMDS, 2.2 eq.) portion-wise, maintaining the temperature below -30 °C.
-
Substrate Addition: After stirring for a few minutes, add a solution of 3-nitropyridine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -40 °C for the specified time (typically 30 minutes to a few hours), monitoring the progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The residue is then purified by column chromatography.
Protocol 4: Three-Component Synthesis of a Functionalized 3-Nitropyridine
This protocol is based on the ring transformation of 1-methyl-3,5-dinitro-2-pyridone.[5]
-
Reaction Setup: In a sealed tube, combine 1-methyl-3,5-dinitro-2-pyridone (1.0 eq.), the desired ketone or aldehyde (2.0 eq.), and the nitrogen source (e.g., a solution of ammonia in methanol or ammonium acetate).
-
Reaction: Heat the mixture in a sealed tube at a temperature ranging from 70 °C to 120 °C for several hours. For reactions with ammonia, an autoclave may be necessary for higher temperatures.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel to afford the functionalized nitropyridine.
Mandatory Visualization
Decision-Making Workflow for Synthesis Route Selection
The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following diagram provides a logical workflow to guide this decision-making process.
Caption: A decision tree to guide the selection of a synthetic route for functionalized 3-nitropyridines.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to many of the described synthetic procedures.
Caption: A generalized workflow for the synthesis of functionalized 3-nitropyridines.
Conclusion
The synthesis of functionalized 3-nitropyridines offers a rich landscape of chemical transformations. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific target molecule, available starting materials, and desired scale. Direct nitration methods are suitable for simple substrates, while nucleophilic aromatic substitution provides a reliable route when a pre-functionalized pyridine is available. Vicarious nucleophilic substitution is a powerful tool for the direct C-H functionalization of the 3-nitropyridine core. Finally, three-component ring transformations offer an elegant approach for the de novo construction of highly substituted nitropyridine rings. This guide provides the necessary data and protocols to enable researchers to make informed decisions and successfully synthesize their target 3-nitropyridine derivatives.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2,4-Dibromo-3-nitropyridine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dibromo-3-nitropyridine, a halogenated and nitrated organic compound that necessitates careful handling and disposal through a certified hazardous waste program. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This information should be used as a precautionary guide in the absence of specific data for the compound of interest.
| Property | 2,5-Dibromo-3-nitropyridine (CAS: 15862-37-0) | 3-Bromopyridine (CAS: 626-55-1) |
| Hazard Statements | Causes skin irritation. May cause respiratory irritation. | Flammable liquid and vapor. Causes skin irritation. |
| Signal Word | Warning | Warning |
| Personal Protective Equipment | Gloves, eye protection, protective clothing.[1] | Gloves, eye protection, protective clothing, face shield. |
| First Aid: Skin Contact | Wash with plenty of soap and water.[1] | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes.[1] | Rinse cautiously with water for several minutes. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
-
Crucially, do not mix this compound waste with non-halogenated chemical waste. Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.
2. Waste Collection and Containerization:
-
Collect all waste this compound, including contaminated materials such as gloves, weighing paper, and absorbent pads, in a dedicated, compatible, and sealable container.
-
The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).
-
Ensure the container is in good condition with a secure, leak-proof cap. Do not overfill the container; leave adequate headspace for potential expansion.
3. Labeling of Waste Containers:
-
Immediately label the waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The approximate quantity of the waste
- The date the waste was first added to the container
- The name of the principal investigator and the laboratory location
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.
5. Handling Spills During Collection:
-
In the event of a small spill in the waste collection area:
- Ensure proper PPE is worn and the area is well-ventilated.
- Contain the spill and absorb it with an inert, dry material such as sand, vermiculite, or a commercial absorbent.
- Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into the designated hazardous waste container.
- Clean the spill area thoroughly.
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
6. Arranging for Professional Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company or your institution's EHS department.
7. Disposal of Empty Containers:
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
